[4-(2,2,2-Trifluoroethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVXOLAPROZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108151-49-0 | |
| Record name | [4-(2,2,2-trifluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of [4-(2,2,2-Trifluoroethyl)phenyl]methanol
[1][2][3]
Introduction: The Fluorine Effect in Drug Design
[4-(2,2,2-Trifluoroethyl)phenyl]methanol (Formula: C₉H₉F₃O) represents a strategic "privileged structure" in drug discovery.[1] It serves as a bioisostere for the 4-ethylbenzyl alcohol moiety.[1][2] The incorporation of the trifluoroethyl group (–CH₂CF₃) in place of a standard ethyl group (–CH₂CH₃) introduces profound physicochemical changes without significantly altering the steric volume of the molecule.[1]
Key Structural Advantages:
-
Metabolic Blocking: The high bond dissociation energy of the C–F bond renders the terminal carbon resistant to cytochrome P450-mediated oxidation, a common metabolic liability for ethyl groups.[1]
-
Lipophilicity Modulation: The fluorine atoms lower the pKa of the adjacent methylene protons and increase overall lipophilicity (LogP), enhancing membrane permeability.[1]
-
Dipole Orientation: The –CF₃ group introduces a strong dipole moment that can engage in specific electrostatic interactions within a protein binding pocket (e.g., PRMT5 inhibitors).[1]
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for the target molecule.
| Property | Value / Description | Context & Implications |
| Molecular Formula | C₉H₉F₃O | Core scaffold for fluorinated analogs.[2][3][4] |
| Molecular Weight | 190.16 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1][2] |
| Physical State | Low-melting solid or oil | Typically solidifies upon high-vacuum drying; MP estimated 30–45°C. |
| Boiling Point | ~230°C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2] |
| LogP (Octanol/Water) | 2.45 ± 0.3 (Predicted) | Significantly more lipophilic than 4-methylbenzyl alcohol (LogP ~1.6).[1][2] |
| pKa (Hydroxyl) | ~14.8 | Comparable to benzyl alcohol; slightly more acidic due to inductive effect.[1][2] |
| H-Bond Donors | 1 | The primary hydroxyl group.[1][2] |
| H-Bond Acceptors | 4 | 1 Oxygen + 3 Fluorine atoms (weak acceptors).[1][2] |
Comparative Analysis: The "Fluorine Scan"
Replacing hydrogen with fluorine alters the electronic landscape.[1]
Synthetic Routes & Process Chemistry
The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanol is non-trivial due to the need to install the trifluoroethyl group selectively.[1]
Pathway Visualization
The following diagram outlines the logical flow for synthesizing the target alcohol from commercially available precursors.
Caption: Figure 1. Convergent synthetic pathway via trifluoroethylation followed by carbonyl reduction.[1][2]
Detailed Protocol: Reduction of 4-(2,2,2-Trifluoroethyl)benzoic Acid
Objective: Selective reduction of the carboxylic acid to the primary alcohol without defluorination.[1]
Reagents:
-
Substrate: 4-(2,2,2-Trifluoroethyl)benzoic acid (1.0 eq)[1][2]
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Borane-THF complex (1.2 eq).[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂).[1][2]
-
Solubilization: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition (Critical):
-
If using LiAlH₄: Suspend LiAlH₄ in THF in a separate flask. Cannulate this suspension dropwise into the substrate solution over 20 minutes. Reasoning: Controls the exothermic hydrogen evolution and prevents runaway temperatures that could degrade the trifluoroethyl moiety.[1]
-
If using BH3[1][2]·THF: Add the borane solution dropwise via syringe.[1][2]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS for the disappearance of the acid peak.[1][2]
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Workup: Filter the granular precipitate through a Celite pad. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: The crude oil is typically pure enough (>95%) for subsequent steps.[1][2] If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1][2]
Medicinal Chemistry Applications
This specific alcohol is rarely the final drug; it is a "warhead" or linker used to build complex scaffolds.[1]
Bioisosteric Replacement in Kinase Inhibitors
In the development of inhibitors for targets like PRMT5 (Protein Arginine Methyltransferase 5) or COX-2 , the 4-ethylphenyl group is often replaced with 4-(2,2,2-trifluoroethyl)phenyl.[1][2]
-
Mechanism: The –CF₃ group occupies the same hydrophobic pocket as –CH₃ but resists oxidation by CYP450 enzymes, extending the drug's half-life (
).[1]
Linker Chemistry
The hydroxymethyl group (–CH₂OH) is a versatile handle.[1][2] It can be:
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how this fragment influences biological activity.
Caption: Figure 2.[1][2][6] Pharmacological impact of the trifluoroethyl moiety on drug properties.
Safety & Handling
-
Hazards: Like most benzylic alcohols, it is likely an irritant to eyes and skin.[1] The fluorinated nature suggests potential persistence; avoid release into the environment.[1][2]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Benzylic alcohols can slowly oxidize to aldehydes upon air exposure.[1][2]
-
Incompatibility: Strong oxidizing agents (e.g., KMnO₄, Jones Reagent) will convert the alcohol to the benzoic acid.[1]
References
-
Synthesis of Trifluoroethyl-substituted Aromatics
-
Applications in PRMT5 Inhibitors
-
General Properties of Trifluoroethyl Group
-
Reduction Protocols (General Methodology)
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US11845760B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 4. US10285989B2 - Pyrimidinone amide compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google Patents [patents.google.com]
The Ascendant Role of Trifluoroethyl Phenyl Methanol Derivatives in Modern Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of drug candidates. Among these, trifluoroethyl phenyl methanol derivatives have emerged as a particularly promising class of compounds. The trifluoromethyl group, a bioisostere for chlorine, imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets[1][2]. These modifications can translate into superior pharmacokinetic and pharmacodynamic profiles, leading to drugs with greater efficacy and reduced side effects[1][3]. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of trifluoroethyl phenyl methanol derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. We will explore their potential in oncology, infectious diseases, and neuroprotection, grounded in an analysis of structure-activity relationships and preclinical data.
The Fluorine Advantage: Physicochemical and Pharmacokinetic Rationale
The introduction of a trifluoroethyl group (-CH₂CF₃) or a trifluoromethyl group (-CF₃) onto a phenyl methanol backbone is a deliberate strategic choice aimed at overcoming common drug development hurdles. The high electronegativity of fluorine atoms deactivates adjacent aromatic rings, and the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation[1].
Key advantages conferred by the trifluoromethyl group include:
-
Enhanced Metabolic Stability: By blocking sites of oxidative metabolism, the trifluoromethyl group increases the half-life of a drug, reducing the required dosage and frequency[1][4].
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier, a critical factor for central nervous system (CNS) targets[1][3].
-
Modulated Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the entire molecule, potentially enhancing its binding affinity and selectivity for specific enzymes or receptors[1][3].
-
Improved Bioavailability: The combination of increased stability and lipophilicity often leads to significantly improved oral bioavailability[3].
Table 1: Comparative Properties of Benzyl Alcohol vs. a Trifluoroethyl Phenyl Methanol Derivative
| Property | Benzyl Alcohol | [2-(2,2,2-Trifluoroethyl)phenyl]methanol | Rationale for Difference |
| Molecular Formula | C₇H₈O | C₉H₉F₃O | Addition of -CH₂CF₃ group |
| Molecular Weight | 108.14 g/mol | 190.16 g/mol | Increased mass from fluorine atoms |
| LogP (Octanol/Water) | ~1.1 | Higher (Estimated >2.0) | The trifluoroethyl group significantly increases lipophilicity[1][3]. |
| Metabolic Stability | Lower | Significantly Higher | The C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s[1]. |
| Acidity (pKa of -OH) | ~15.4 | Lower (More Acidic) | The strong electron-withdrawing trifluoroethyl group stabilizes the corresponding phenoxide anion[5]. |
Synthetic Pathways: From Bench to Scale-up
The synthesis of trifluoroethyl phenyl methanol derivatives can be achieved through several robust routes. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.
Catalytic Hydrogenation of Trifluoroacetophenones
A prevalent and scalable method involves the reduction of a corresponding trifluoroacetophenone derivative. This approach is favored for its efficiency and high yields.
Caption: Catalytic hydrogenation workflow.
Expert Insight: The use of continuous flow reactors for this hydrogenation process is highly recommended for industrial-scale production as it enhances safety by minimizing the volume of hydrogen gas at any given time and allows for precise control over reaction parameters, improving yield and reproducibility[3].
Radical Trifluoromethylation
This method introduces the trifluoromethyl group onto a phenylmethanol scaffold using radical initiators. It offers flexibility in substrate scope but may require more complex purification.
Multi-step Synthesis from Substituted Phenols
An alternative strategy involves building the molecule sequentially, for example, by alkylating a phenol with a trifluoroethyl-containing reagent, followed by further modifications. This route provides access to a wider variety of derivatives.
Therapeutic Applications and Mechanisms of Action
Trifluoroethyl phenyl methanol derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their ability to modulate key biological pathways.
Oncology
In cancer therapy, these derivatives have shown potent activity by targeting pathways involved in cell proliferation, survival, and metastasis.
-
Inhibition of the STAT3 Pathway: A novel synthetic naphthofuran compound containing a bis(trifluoromethyl)phenyl group, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was found to inhibit liver tumor growth[6]. Mechanistic studies revealed that NHDC directly binds to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), which in turn enhances HNF 4α's expression and DNA binding activity[6]. This activation leads to the subsequent inactivation of the STAT3 signaling pathway, a key driver of tumor progression, and induces apoptosis in liver cancer cells[6].
Caption: NHDC-mediated inhibition of STAT3.
-
FL118 Platform Derivatives: FL118, a camptothecin analogue, serves as a platform for developing potent anticancer agents[4][7]. Studies on derivatives where a phenyl group is substituted at different positions have shown that the introduction of lipophilic substituents, such as a p-trifluoromethyl-phenyl group at the 7-position, can yield compounds with excellent anti-tumor activity in vitro[4]. These compounds show nanomolar cytotoxicity against various cancer cell lines[4]. FL118 and its potent derivatives have a novel mechanism of action that includes the depletion of MdmX, leading to the activation of the p53 tumor suppressor pathway[8].
Table 2: In Vitro Anticancer Activity of Selected FL118 Derivatives
| Compound | Substitution | Cancer Cell Line | IC₅₀ (nM) | Reference |
| FL77-18 | 7-(3-chloro-4-fluorophenyl)-FL118 | HCT-116 (Colorectal) | < 6.4 | [4] |
| FL77-24 | 7-(3,5-dimethoxyphenyl)-FL118 | HepG-2 (Liver) | < 6.4 | [4] |
| FL77-24 | 7-(3,5-dimethoxyphenyl)-FL118 | MCF-7 (Breast) | < 6.4 | [4] |
Antimicrobial and Antiviral Potential
The unique properties of these compounds also lend themselves to combating infectious diseases.
-
Antimicrobial Activity: Preliminary studies have shown that compounds like [2-(2,2,2-Trifluoroethyl)phenyl]methanol exhibit notable antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics[3]. The exact mechanism is still under investigation but may involve disruption of bacterial metabolic enzymes.
-
Antiviral Activity: While not phenyl methanol derivatives, related structures such as 2-hydroxy-2-trifluoromethylthiolane have been shown to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1)[9]. This compound appears to interfere with the formation of complete, infectious virus particles[9]. This finding highlights the broader potential of incorporating trifluoromethyl carbinol groups into scaffolds for antiviral drug discovery.
Neurodegenerative Diseases
The role of fluorinated compounds in neurodegenerative diseases is complex. While some per- and polyfluoroalkyl substances (PFAS) have been associated with neurotoxicity[10][11], specifically designed molecules can be neuroprotective. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a closely related chiral alcohol, serves as a key building block for the synthesis of neuroprotective compounds, demonstrating the potential for this chemical class to be beneficial in CNS disorders[12]. The challenge lies in designing molecules that are protective rather than toxic, a task that relies heavily on precise structure-activity relationship studies.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key stages of research and development.
Protocol: Synthesis of [2-(2,2,2-Trifluoroethyl)phenyl]methanol
Objective: To synthesize the title compound via catalytic hydrogenation of 2'-(Trifluoroacetyl)acetophenone.
Materials:
-
2'-(Trifluoroacetyl)acetophenone
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen (H₂) gas cylinder with regulator
-
Methanol (Anhydrous)
-
Reaction vessel (e.g., Parr hydrogenator or continuous flow reactor)
-
Filtration apparatus (Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: In the reaction vessel, dissolve 2'-(Trifluoroacetyl)acetophenone (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add Pd/C (0.05 eq) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel. Purge the system with H₂ gas three times. Pressurize the vessel with H₂ to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the H₂ gas and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by flash chromatography if necessary.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis. The yield should be calculated and compared against literature values to validate the efficiency of the reaction.
Protocol: Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect (IC₅₀) of a trifluoroethyl phenyl methanol derivative on a cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound (dissolved in DMSO to create a stock solution)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Trustworthiness: This protocol is self-validating by including appropriate controls (untreated and vehicle). The experiment should be performed in triplicate to ensure the reliability of the results. The resulting dose-response curve provides a clear and quantifiable measure of cytotoxicity.
Challenges and Future Directions
Despite their promise, the development of trifluoroethyl phenyl methanol derivatives is not without challenges. Potential toxicity is a key concern; for instance, [2-Amino-5-(trifluoromethyl)phenyl]methanol is flagged for potential genotoxicity, highlighting the need for thorough toxicological screening of any new candidate[13][14].
The future of this field lies in:
-
Rational Design and SAR: Leveraging computational modeling and detailed structure-activity relationship (SAR) studies to design derivatives with higher potency and selectivity while minimizing off-target effects and toxicity[2][4][15].
-
Exploring New Therapeutic Areas: Expanding research into their potential as anti-inflammatory, immunomodulatory, or anti-parasitic agents.
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the delivery and targeting of these compounds to specific tissues or cells, thereby enhancing efficacy and reducing systemic exposure[16][17].
Conclusion
Trifluoroethyl phenyl methanol derivatives represent a versatile and powerful platform in drug discovery. The strategic incorporation of the trifluoroethyl group confers significant advantages in metabolic stability and bioavailability, which have been successfully leveraged to create potent anticancer and antimicrobial agents. Through a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of this chemical class. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to developing the next generation of targeted and effective therapies.
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Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (2016, May 15). PubMed. Retrieved February 14, 2026, from [Link]
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Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
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Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: Synthesis and Application as Indicators for Acid-Base Volumetric Titration. (2019, June 5). ResearchGate. Retrieved February 14, 2026, from [Link]
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Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Rad. (2022, December 28). Semantic Scholar. Retrieved February 14, 2026, from [Link]
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Synthesis and Antiproliferative Activities of Triphenylmethanol Conjugates of Leuprorelin. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 14, 2026, from [Link]
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Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. (2023, December 28). PubMed. Retrieved February 14, 2026, from [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). MDPI. Retrieved February 14, 2026, from [Link]
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Neurotoxic mechanism of PFAS and its associated risks of neurodegenerative diseases. (n.d.). Duke University Libraries. Retrieved February 14, 2026, from [Link]
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Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance. (2015, November 25). Roswell Park Comprehensive Cancer Center. Retrieved February 14, 2026, from [Link]
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[2-Amino-5-(trifluoromethyl)phenyl]methanol - Hazard Genotoxicity. (n.d.). EPA. Retrieved February 14, 2026, from [Link]
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Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
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Covalent FLT3 Inhibitor BMF-500 in Relapsed or Refractory (R/R) Acute Leukemia (AL). (n.d.). Biomea Fusion. Retrieved February 14, 2026, from [Link]
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- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Advanced Cellular Models for Neurodegenerative Diseases and PFAS-Related Environmental Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CompTox Chemicals Dashboard [comptox.epa.gov]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
bioisosteric applications of [4-(2,2,2-Trifluoroethyl)phenyl]methanol in medicinal chemistry
Executive Summary
[4-(2,2,2-Trifluoroethyl)phenyl]methanol represents a high-value "fragment-based" building block in modern medicinal chemistry. It serves as a specialized delivery vehicle for the 4-(2,2,2-trifluoroethyl)phenyl moiety—a structural motif designed to replace naturally occurring ethyl- or isopropyl-phenyl groups.
This guide details the bioisosteric utility of this molecule, specifically its role in blocking metabolic soft spots , modulating lipophilicity (
Part 1: The Bioisosteric Rationale[1]
The Fluorine Effect: Ethyl vs. Trifluoroethyl
The transition from an ethyl group (
-
Metabolic Blocking: The terminal methyl group of an ethyl chain is a "soft spot" for CYP450-mediated oxidation (hydroxylation). Fluorination of this position (
) renders it metabolically inert due to the strength of the C-F bond ( 116 kcal/mol vs 99 kcal/mol for C-H) and the removal of abstractable protons. -
Electronic Modulation: The
group is strongly electron-withdrawing (Hammett ). When linked via a methylene spacer ( ), it exerts a strong inductive effect ( ) on the aromatic ring, lowering the electron density of the -system. This can reduce the rate of arene oxidation and alter the pKa of distal functional groups. -
Dipole & Conformation: The unique gauche effect (preference for C-F bonds to be gauche to adjacent electron-rich orbitals) can lock the side chain into specific conformations, potentially reducing the entropic penalty of binding to a target protein.
Physicochemical Comparison Table
The following table contrasts the properties of the parent "Ethyl" fragment against the "Trifluoroethyl" bioisostere delivered by the title alcohol.
| Feature | Ethyl Phenyl Motif ( | Trifluoroethyl Phenyl Motif ( | Medicinal Chemistry Impact |
| Van der Waals Volume | Slight steric increase; usually tolerated in hydrophobic pockets. | ||
| Electronic Nature | Weakly Electron Donating (Hyperconjugation) | Electron Withdrawing (Inductive) | Deactivates phenyl ring; reduces oxidative liability. |
| Lipophilicity ( | Base Value | Variable (Context Dependent) | |
| Metabolic Liability | High (Terminal hydroxylation) | Null (Blocked) | significantly extends |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Fluorine is larger but mimics the geometry of C-H. |
Part 2: Decision Logic & Application Strategy
The following diagram illustrates the decision process for selecting [4-(2,2,2-Trifluoroethyl)phenyl]methanol as a building block during Lead Optimization.
Caption: Decision tree for implementing the trifluoroethyl bioisostere to address metabolic liabilities.
Part 3: Synthetic Protocols
Primary Application: Mitsunobu Coupling
The most robust method for installing this moiety onto a drug scaffold (e.g., a phenol, sulfonamide, or heterocycle) is the Mitsunobu reaction. This reaction inverts the stereochemistry (irrelevant here for the primary benzyl carbon) and forms a carbon-heteroatom bond under mild conditions.
Protocol: Coupling to a Phenolic Scaffold
-
Objective: Attach the [4-(2,2,2-trifluoroethyl)phenyl]methyl motif to a phenol-containing drug intermediate.
-
Reagents:
-
Alcohol: [4-(2,2,2-Trifluoroethyl)phenyl]methanol (1.0 equiv)
-
Nucleophile: Phenolic Scaffold (1.0 equiv)
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.2–1.5 equiv) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Di-tert-butyl azodicarboxylate (DTBAD) (1.2–1.5 equiv)
-
Solvent: Anhydrous THF or DCM.
-
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve the Phenolic Scaffold (1.0 mmol) and [4-(2,2,2-Trifluoroethyl)phenyl]methanol (204 mg, 1.0 mmol) in anhydrous THF (5 mL). -
Phosphine Addition: Add
(314 mg, 1.2 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure complete dissolution. -
Activation (Critical Step): Cool the reaction mixture to 0°C (ice bath). This prevents side reactions and controls the exotherm.
-
Coupling: Add DIAD (242 mg, 1.2 mmol) dropwise over 15 minutes. The solution will typically turn yellow/orange.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS or TLC (Visualize with UV; the trifluoroethyl group does not stain well, but the aromatic ring will).
-
Workup: Quench with water (0.5 mL). Concentrate the solvent in vacuo.
-
Purification: The crude residue will contain triphenylphosphine oxide (
). Triturate with cold diethyl ether/hexane (1:1) to precipitate (filter off solid). Purify the filtrate via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Check:
-
Success Indicator: Appearance of the benzylic methylene singlet (
5.1 ppm) and the distinctive quartet for the group ( 3.4 ppm, Hz) in ¹H NMR. -
Failure Mode: If no product forms, check the pKa of the phenol. If pKa > 11, the Mitsunobu may fail; consider converting the alcohol to a mesylate/bromide and performing a standard
alkylation with .
Workflow Visualization: The Mitsunobu Pathway
Caption: Mechanistic flow of the Mitsunobu coupling reaction.
Part 4: Validation & Case Studies
To confirm the bioisosteric advantage, the synthesized analog must be tested against its non-fluorinated parent.
Protocol: Microsomal Stability Assay (Metabolic Clearance)
This assay validates the hypothesis that the trifluoroethyl group blocks metabolism.
-
Test Compounds:
-
Compound A: Scaffold linked to 4-ethylbenzyl alcohol (Control).
-
Compound B: Scaffold linked to [4-(2,2,2-Trifluoroethyl)phenyl]methanol (Test).
-
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Procedure:
-
Incubate compounds (
) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiate reaction with NADPH (1 mM).
-
Sample at
minutes. -
Quench with Acetonitrile containing internal standard.
-
-
Analysis: Quantify remaining parent compound via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Intrinsic Clearance (
): Calculate using scaling factors.[1]
-
Expected Result: Compound B (Trifluoroethyl) should exhibit a significantly longer half-life (
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506.
Sources
A Comprehensive Technical Guide to the Synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanol for Researchers and Drug Development Professionals
Foreword: The Significance of the Trifluoroethyl Moiety in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,2,2-trifluoroethyl group (-CH₂CF₃) is of particular importance. Its strong electron-withdrawing nature and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. [4-(2,2,2-Trifluoroethyl)phenyl]methanol is a key building block, serving as a versatile precursor for a wide range of more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven insights for researchers and development professionals.
PART 1: Core Synthetic Strategies
The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanol primarily revolves around the reduction of a carbonyl or carboxyl group at the benzylic position of a precursor already bearing the 4-(2,2,2-trifluoroethyl) substituent. The two most direct and widely applicable pathways are:
-
Reduction of 4-(2,2,2-Trifluoroethyl)benzaldehyde: This is arguably the most efficient and common route, benefiting from the high selectivity and mild conditions of modern reducing agents.
-
Reduction of 4-(2,2,2-Trifluoroethyl)benzoic Acid: A robust alternative, this pathway involves the reduction of a carboxylic acid, which typically requires stronger reducing agents than aldehydes.
A third, more classical but potentially less direct approach involves:
-
Grignard Reaction with a 4-(2,2,2-Trifluoroethyl)phenyl Halide: This method builds the carbon skeleton by reacting a Grignard reagent with a one-carbon electrophile like formaldehyde.
This guide will now delve into the specifics of each of these pathways, providing mechanistic insights, experimental protocols, and comparative data.
Pathway 1: Reduction of 4-(2,2,2-Trifluoroethyl)benzaldehyde
This pathway is often favored due to the ready availability of the starting aldehyde and the high efficiency of the reduction step. The aldehyde itself can be synthesized through various methods, but for the purpose of this guide, we will focus on its reduction to the target alcohol.
Causality Behind Experimental Choices
The choice of reducing agent is critical in this pathway. Sodium borohydride (NaBH₄) is a widely used and effective choice for the reduction of aldehydes.[1] It is a mild reducing agent, which provides a high degree of selectivity for the aldehyde group, leaving other potentially reducible functional groups in more complex molecules intact. For a more potent option, particularly on an industrial scale where cost and reactivity are key factors, Lithium aluminum hydride (LiAlH₄) can be employed.[1] However, LiAlH₄ is significantly more reactive and requires stricter anhydrous conditions.
Experimental Protocol: Reduction of 4-(2,2,2-Trifluoroethyl)benzaldehyde with Sodium Borohydride
Materials:
-
4-(2,2,2-Trifluoroethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-(2,2,2-trifluoroethyl)benzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude [4-(2,2,2-Trifluoroethyl)phenyl]methanol.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Visualization of Pathway 1
Caption: Reduction of 4-(2,2,2-Trifluoroethyl)benzaldehyde to the target alcohol.
Pathway 2: Reduction of 4-(2,2,2-Trifluoroethyl)benzoic Acid
This pathway offers an alternative route, particularly if the corresponding carboxylic acid is more readily available or is a key intermediate in a larger synthetic scheme. The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than the reduction of an aldehyde.
Causality Behind Experimental Choices
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity is necessary to reduce the less electrophilic carboxylic acid functional group. The reaction must be carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with protic solvents like water and alcohols.
Experimental Protocol: Reduction of 4-(2,2,2-Trifluoroethyl)benzoic Acid with Lithium Aluminum Hydride
Materials:
-
4-(2,2,2-Trifluoroethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Substrate Addition: Dissolve 4-(2,2,2-trifluoroethyl)benzoic acid (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (using an ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is crucial for safely quenching the excess LiAlH₄ and forming a granular precipitate that is easy to filter.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.
-
Drying and Concentration: Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to afford the crude [4-(2,2,2-Trifluoroethyl)phenyl]methanol.
-
Purification (if necessary): Purify the crude product by silica gel column chromatography.
Visualization of Pathway 2
Sources
A-Guide-to-Determining-the-Solubility-Profile-of-4-2-2-2-Trifluoroethyl-phenyl-methanol
Introduction: The Critical Role of Solubility in Chemical Development
This guide, therefore, serves as a comprehensive technical protocol for researchers, scientists, and drug development professionals to systematically determine the solubility profile of [4-(2,2,2-Trifluoroethyl)phenyl]methanol. We will explore the compound's intrinsic physicochemical properties to predict its behavior and provide a detailed, field-proven methodology for generating accurate and reproducible solubility data.
Physicochemical Analysis and Solubility Predictions
The molecular structure of [4-(2,2,2-Trifluoroethyl)phenyl]methanol offers key insights into its likely solubility. The molecule can be deconstructed into three key regions:
-
Aromatic Phenyl Ring: A nonpolar, hydrophobic core.
-
Hydroxymethyl Group (-CH₂OH): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.
-
Trifluoroethyl Group (-CH₂CF₃): This group has a complex character. The trifluoromethyl moiety is strongly electron-withdrawing and increases lipophilicity.[1][3]
Based on the principle of "like dissolves like," we can make several predictions:[4]
-
High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective. Their polarity will interact favorably with the hydroxyl group, while their organic character will accommodate the phenyl and trifluoroethyl groups.
-
Good Solubility Predicted in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should readily dissolve the compound due to their ability to form hydrogen bonds with the hydroxyl group.[5]
-
Moderate to Low Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene are less likely to be effective. While they can interact with the hydrophobic phenyl ring, they cannot effectively solvate the polar hydroxyl group, limiting overall solubility.[5]
The interplay of these molecular forces is crucial for understanding the compound's behavior in different solvent environments.
Caption: Predicted intermolecular forces governing solubility.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, the isothermal equilibrium method is the gold standard. This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[6][7] The following protocol outlines a robust procedure for this determination.
Materials and Equipment
-
[4-(2,2,2-Trifluoroethyl)phenyl]methanol (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh approximately 10 mg of [4-(2,2,2-Trifluoroethyl)phenyl]methanol and dissolve it in a 10 mL volumetric flask using a solvent in which it is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation (in duplicate):
-
Add an excess amount of solid [4-(2,2,2-Trifluoroethyl)phenyl]methanol to a series of vials (e.g., 5-10 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial (e.g., 1 mL).
-
-
Equilibration:
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
-
Caption: Isothermal equilibrium solubility determination workflow.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. The following table serves as a template for reporting your findings.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Isopropanol | 25 | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value | |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | |
| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
Determining the solubility profile of [4-(2,2,2-Trifluoroethyl)phenyl]methanol is a foundational step for its application in research and development. While public data is limited, a systematic approach based on the compound's physicochemical properties and a robust experimental protocol, such as the isothermal equilibrium method, can generate the high-quality data required for informed decision-making. The predictions based on molecular structure suggest a favorable solubility in polar solvents, a hypothesis that can be confirmed or refined through the diligent application of the workflow described herein. This guide provides the necessary framework for any researcher to confidently establish the solubility characteristics of this valuable fluorinated intermediate.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Vertex AI Search.
- Compound solubility measurements for early drug discovery.
- Trifluoromethyl group - Grokipedia. Grokipedia.
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
- A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.
- [2-(2,2,2-Trifluoroethyl)phenyl]methanol. Benchchem.
- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Unknown Source.
- Solubility Measurement and Thermodynamic Modeling of Solid–Liquid Equilibria in the MCl–M2B4O7–H2O (M = Li, Na) Systems.
- Thermodynamic Solubility Assay. Evotec.
- Solvent Miscibility Table. Sigma-Aldrich.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.ws [chem.ws]
- 5. nbinno.com [nbinno.com]
- 6. evotec.com [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging [4-(2,2,2-Trifluoroethyl)phenyl]methanol for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Building Block for Enhanced Peptide Therapeutics
In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic profiles. Fluorination, in particular, has emerged as a powerful tool to modulate the physicochemical properties of peptides, including metabolic stability, hydrophobicity, and conformational behavior.[1][2] This guide focuses on the application of [4-(2,2,2-Trifluoroethyl)phenyl]methanol, a versatile building block for introducing a trifluoroethylphenyl moiety into peptide scaffolds. The presence of the trifluoroethyl group offers a unique combination of hydrophobicity and electronic properties that can significantly influence peptide structure and function.
This document provides a comprehensive overview of the utility of [4-(2,2,2-Trifluoroethyl)phenyl]methanol in solid-phase peptide synthesis (SPPS). We will explore its conversion into a valuable Fmoc-protected amino acid, detail protocols for its incorporation into peptide chains, and discuss its potential impact on the resulting peptide's characteristics. The methodologies presented herein are grounded in established principles of peptide chemistry and are designed to be adaptable to various research applications.
The Strategic Advantage of the Trifluoroethylphenyl Moiety
The introduction of a 4-(2,2,2-trifluoroethyl)phenyl group into a peptide can impart several desirable properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to enzymatic degradation. This can significantly increase the in vivo half-life of a peptide therapeutic.
-
Increased Lipophilicity: The fluorinated side chain increases the lipophilicity of the amino acid, which can improve membrane permeability and cellular uptake of the peptide.[3]
-
Modulation of Peptide Conformation: The bulky and electronically distinct nature of the trifluoroethylphenyl group can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of desired secondary structures, such as α-helices or β-sheets, which are often crucial for biological activity.[4]
-
Unique Intermolecular Interactions: The trifluoromethyl group can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can influence peptide self-assembly and binding to biological targets.
From Alcohol to Amino Acid: Synthesizing the Building Block
Diagram: Proposed Synthesis of Fmoc-4-(2,2,2-trifluoroethyl)-L-phenylalanine
Caption: Proposed synthetic pathway from alcohol to the Fmoc-amino acid.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-4-(2,2,2-trifluoroethyl)-L-phenylalanine
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
[4-(2,2,2-Trifluoroethyl)phenyl]methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Acylase (for enzymatic resolution)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Oxidation to the Aldehyde:
-
Dissolve [4-(2,2,2-Trifluoroethyl)phenyl]methanol in DCM.
-
Add PCC in one portion and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 4-(2,2,2-trifluoroethyl)benzaldehyde.
-
-
Strecker Amino Acid Synthesis:
-
To a solution of 4-(2,2,2-trifluoroethyl)benzaldehyde in a suitable solvent (e.g., ethanol/water), add KCN and NH₄Cl.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the mixture with concentrated HCl and heat to hydrolyze the intermediate aminonitrile.
-
Neutralize the solution to precipitate the racemic α-amino acid. Filter and dry the product.
-
-
Enzymatic Resolution and Fmoc Protection:
-
Perform an enzymatic resolution of the racemic amino acid using an appropriate acylase to selectively hydrolyze the N-acetylated L-amino acid.
-
Isolate the L-amino acid.
-
Dissolve the L-4-(2,2,2-trifluoroethyl)phenylalanine in a mixture of 1,4-dioxane and aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise and stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with HCl and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain Fmoc-4-(2,2,2-trifluoroethyl)-L-phenylalanine.
-
Protocol 2: Incorporation into Peptides via Fmoc-SPPS
This protocol outlines the incorporation of the synthesized Fmoc-4-(2,2,2-trifluoroethyl)-L-phenylalanine into a peptide chain using a standard manual or automated SPPS workflow.
Materials:
-
Fmoc-protected amino acids (including the title compound)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Workflow:
Diagram: SPPS Cycle for Incorporating the Fluorinated Amino Acid
Caption: Standard Fmoc-SPPS cycle for peptide elongation.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-4-(2,2,2-trifluoroethyl)-L-phenylalanine (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and OxymaPure (3-5 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.[5]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Expected Physicochemical Properties
The incorporation of 4-(2,2,2-trifluoroethyl)phenylalanine is expected to alter the physicochemical properties of the resulting peptide. The following table provides a hypothetical comparison of a model peptide with and without this modification.
| Property | Model Peptide (e.g., Ac-Ala-X-Ala-NH₂) | Expected Impact of X = 4-(2,2,2-trifluoroethyl)phenylalanine |
| Molecular Weight | Baseline | Increased by ~188 Da |
| Hydrophobicity (RP-HPLC Retention Time) | Lower | Significantly Increased |
| Helical Propensity (CD Spectroscopy) | Sequence-dependent | Potentially Increased due to conformational constraint |
| Proteolytic Stability (in vitro assay) | Lower | Significantly Increased |
| Cell Permeability (e.g., Caco-2 assay) | Lower | Potentially Increased |
Troubleshooting and Considerations
-
Coupling Efficiency: Due to the electron-withdrawing nature of the trifluoroethyl group, the reactivity of the corresponding amino acid might be slightly reduced.[6] If coupling is incomplete, consider double coupling or using a more potent coupling reagent like HATU or HCTU.
-
Aggregation: For hydrophobic sequences, on-resin aggregation can be a challenge. The use of pseudoprolines or backbone-protecting groups in the peptide sequence can help mitigate this issue.
-
Cleavage: The standard TFA cleavage cocktail is generally effective for benzyl-type linkers and protecting groups.[7] However, for peptides containing sensitive residues like tryptophan or methionine, the addition of scavengers such as 1,2-ethanedithiol (EDT) may be necessary to prevent side reactions.
Conclusion
[4-(2,2,2-Trifluoroethyl)phenyl]methanol serves as a valuable precursor for the synthesis of a novel, non-natural amino acid that can be readily incorporated into peptides via standard Fmoc-SPPS. The resulting peptides are expected to exhibit enhanced metabolic stability and altered conformational and hydrophobic properties, making this building block a promising tool for the development of next-generation peptide therapeutics. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this unique fluorinated moiety in their drug discovery and development efforts.
References
- Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids in protein design and engineering. Protein Science, 21(4), 453–462.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595–598.
- Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of α-trifluoromethyl-substituted amino acids. Journal of peptide science, 3(3), 157–167.
- Salwiczek, M., Völler, J. S., Budisa, N., & Koksch, B. (2017). Fluorinated amino acids: compatibility with the genetic code and protein biosynthesis. Accounts of chemical research, 50(8), 2093–2102.
- Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500.
- Zhang, L., & Tam, J. P. (2000). Orthogonal coupling of unprotected peptides through the formation of a pseudoproline. Tetrahedron letters, 41(42), 8079-8083.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Berger, A. A., Völler, J. S., Budisa, N., & Koksch, B. (2017). Fluorinated amino acids in protein design and engineering. Accounts of Chemical Research, 50(8), 2093-2102.
- Merkel, L., Schauer, M., Antranikian, G., & Budisa, N. (2010). The impact of fluorination on the properties of peptides and proteins. ChemBioChem, 11(11), 1505-1515.
- Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of a protein with a fully fluorinated hydrophobic core. Journal of the American Chemical Society, 134(4), 2198-2201.
- Chaiken, I., & Fields, G. B. (Eds.). (2014). Peptide-based drug design. CRC press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Fmoc Solid Phase Peptide Synthesis (pp. 59-79).
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Howl, J. (Ed.). (2010).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer Science & Business Media.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Sewald, N., & Jakubke, H. D. (2009). Peptides: chemistry and biology. John Wiley & Sons.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Novabiochem. (2009).
- Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2, 2, 2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184.
- Povey, J. F., Smales, C. M., Hassard, S. J., & Howard, M. J. (2007). Comparison of the effects of 2, 2, 2-trifluoroethanol on peptide and protein structure and function. Journal of structural biology, 157(2), 329-338.
- Sonnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790-8798.
- Rajan, R., & Balaram, P. (1996). A model for the interaction of trifluoroethanol with peptides and proteins. International journal of peptide and protein research, 48(4), 328-336.
- Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the relative stabilities of peptides from measurements in trifluoroethanol/water mixtures. Biochemistry, 36(27), 8413-8421.
- Jasanoff, A., & Fersht, A. R. (1994). Quantitative determination of helical propensities from trifluoroethanol titration curves. Biochemistry, 33(8), 2129-2135.
- Tressler, C. M., & Zondlo, N. J. (2016). Perfluoro-tert-butyl-and trifluoroethyl-containing amino acids stabilize collagen triple helices. Organic letters, 18(24), 6240-6243.
-
Chem-Impex. (n.d.). Fmoc-4-fluoro-2-methyl-L-phenylalanine. Retrieved February 14, 2026, from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved February 14, 2026, from [Link]
-
CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved February 14, 2026, from [Link]
Sources
- 1. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 3. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. researchgate.net [researchgate.net]
Application Note: Methodologies for Nucleophilic Substitution of Trifluoroethyl-Substituted Benzyl Alcohols
Introduction: The Significance of Trifluoroethyl Moieties in Medicinal Chemistry
The incorporation of fluorine and fluorinated alkyl groups into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) and related trifluoroethyl (-CH₂CF₃) groups, in particular, are prized for their ability to profoundly alter a molecule's physicochemical properties. The introduction of these groups can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through unique electronic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[1][2][3] The benzylic position is a common site for metabolic attack, making the synthesis of compounds bearing trifluoroethyl groups at this position a critical endeavor in the development of robust pharmaceutical candidates.
This guide provides a detailed overview of the reaction conditions and mechanistic considerations for the nucleophilic substitution of trifluoroethyl benzyl alcohols, a key transformation for building molecular complexity from readily available starting materials.
Mechanistic Principles: Overcoming the Hydroxyl Hurdle
The primary challenge in the direct nucleophilic substitution of any alcohol is the poor leaving group ability of the hydroxyl group (-OH). The hydroxide anion (HO⁻) is a strong base, making its departure from a carbon center energetically unfavorable under neutral conditions.[4][5][6] Therefore, successful substitution requires the activation of the hydroxyl group to transform it into a better leaving group.
For trifluoroethyl benzyl alcohols, the reaction mechanism is influenced by two competing electronic factors:
-
Benzylic Stabilization: The phenyl ring can stabilize a positive charge at the benzylic position through resonance, favoring an Sₙ1-type pathway involving a carbocation intermediate.[7]
-
Inductive Deactivation: The strongly electron-withdrawing trifluoroethyl group (-CH₂CF₃) exerts a powerful destabilizing inductive effect (-I) on any developing positive charge at the adjacent benzylic carbon.[8][9] This effect disfavors a discrete carbocation and pushes the mechanism towards an Sₙ2-like or concerted pathway.
Consequently, the most effective strategies involve activation that avoids the formation of a fully developed, destabilized carbocation, instead proceeding through a highly reactive, activated intermediate.
Core Activation Strategies
-
Brønsted & Lewis Acid Catalysis: The most common approach is the use of an acid to activate the hydroxyl group.
-
Brønsted Acids (e.g., TFA, TfOH): Protonation of the alcohol converts the hydroxyl into a good leaving group, water (-OH₂⁺).[6][10] This method is simple but can be harsh, potentially leading to side reactions if other acid-sensitive functional groups are present. Trifluoroacetic acid (TFA) has been shown to be an effective promoter for Friedel-Crafts type alkylations with benzyl alcohols.[11]
-
Lewis Acids (e.g., Sc(OTf)₃, Hf(OTf)₄, B(C₆F₅)₃): Lewis acids coordinate to the lone pair of electrons on the hydroxyl oxygen, creating a bulky and highly electrophilic complex (R-O(H)-LA).[12][13][14] This complex is primed for displacement by a nucleophile. Metal triflates are particularly effective, with catalytic activity often increasing with the hardness of the Lewis acid.[13]
-
-
In Situ Conversion to Superior Leaving Groups: The alcohol can be converted to a sulfonate ester (tosylate, mesylate) or a halide, which are excellent leaving groups.[15] Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or activating complexes like the Vilsmeier-Haack reagent can be used for this purpose.[16][17]
Caption: Generalized pathways for Lewis acid-catalyzed nucleophilic substitution.
Summary of Reaction Conditions
The choice of catalyst, solvent, and temperature is critical for achieving high yields and selectivity. The following table summarizes conditions reported for the nucleophilic substitution of benzylic alcohols, which serve as a strong precedent for trifluoroethyl-substituted analogues.
| Nucleophile (Nu-H) | Catalyst / Activator | Solvent | Temp. (°C) | Product (R-Nu) | Notes & Causality | Reference |
| Alcohols, Phenols | B(C₆F₅)₃ (5 mol%) | CH₂Cl₂ | RT | Ether | B(C₆F₅)₃ is a highly effective, non-metallic Lewis acid that activates the alcohol under mild conditions.[14] | [14] |
| Thiols | B(C₆F₅)₃ (5 mol%) | CH₂Cl₂ | RT | Thioether | The protocol is general for C-O, C-S, and C-C bond formation.[14] | [14] |
| Aromatic Compounds | Hf(OTf)₄ (0.1 mol%) | CH₃NO₂ | RT - 60 | Diaryl/Alkyl-aryl methane | Hf(OTf)₄ is an exceptionally active catalyst. Nitromethane is a polar, non-nucleophilic solvent that facilitates the reaction.[13] | [13] |
| Amides, Sulfonamides | Sc(OTf)₃ (1 mol%) | CH₃NO₂ | 60 | N-Benzylated amide | Scandium triflate is a water-tolerant Lewis acid, effective for nitrogen nucleophiles.[13] | [13] |
| Various Nucleophiles | Tropone (10 mol%) / Oxalyl Chloride | CH₂Cl₂ | RT | Alkyl Halide, etc. | Tropylium cation activation generates a highly reactive intermediate under very mild conditions.[18][19] | [18][19] |
| Alcohols | Trifluoroethanol (TFE) / Brønsted Acid | Dichloroethane | 80 | Tetraarylmethane | TFE acts as a promoter, suppressing the deactivating effect of water by forming hydrogen bonds.[20] | [20] |
Key Insights:
-
Catalyst Choice: Hard Lewis acids like Hf(IV) and Sc(III) are highly effective, even at low catalytic loadings.[13] B(C₆F₅)₃ offers a metal-free alternative.[14]
-
Solvent Selection: Polar aprotic solvents are generally preferred. Dichloromethane (CH₂Cl₂) is a common choice. For Sₙ1-type reactions with highly active catalysts, nitromethane (CH₃NO₂) is excellent.[13] Polar protic solvents can sometimes participate in the reaction or deactivate the catalyst.[21][22][23]
-
Nucleophile Reactivity: A wide range of nucleophiles, including C, N, O, and S-based variants, can be employed successfully.[13][14][24]
Detailed Experimental Protocol: Hf(OTf)₄-Catalyzed Alkylation of an Arene
This protocol describes a representative procedure for the C-C bond-forming reaction between a trifluoroethyl benzyl alcohol and an electron-rich arene, adapted from methodologies developed for secondary benzyl alcohols.[13]
Objective: To synthesize 1-(4-methoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)phenyl)ethane.
Reagents:
-
1-(4-(2,2,2-trifluoroethyl)phenyl)ethanol (Substrate)
-
Anisole (Nucleophile, solvent)
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄) (Catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-(2,2,2-trifluoroethyl)phenyl)ethanol (1.0 mmol, 1.0 eq).
-
Scientist's Note: An inert atmosphere is crucial to prevent atmospheric moisture from hydrolyzing and deactivating the highly Lewis-acidic Hf(OTf)₄ catalyst.
-
Add anisole (5.0 mL), which acts as both the nucleophile and the solvent. If using a less reactive nucleophile, dissolve the alcohol and nucleophile (1.2 eq) in an anhydrous solvent like nitromethane or dichloromethane (5.0 mL).
-
-
Catalyst Addition:
-
In a separate vial, weigh hafnium(IV) triflate (0.01 mmol, 0.01 eq) and dissolve it in a minimal amount of nitromethane or add it directly as a solid if using a liquid reaction medium.
-
Scientist's Note: Hf(OTf)₄ is a powerful catalyst; only a small amount is needed. Its high activity allows for low catalyst loading, which simplifies purification.
-
Add the catalyst solution to the stirring reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). This step neutralizes the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Scientist's Note: The brine wash helps to remove any remaining aqueous phase from the organic layer.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Caption: A standard workflow for catalyzed nucleophilic substitution.
Conclusion
The nucleophilic substitution of trifluoroethyl benzyl alcohols is a synthetically valuable but challenging transformation. The strong inductive-withdrawing nature of the fluoroalkyl group necessitates a careful choice of reaction conditions to activate the recalcitrant hydroxyl leaving group without forming an unstable carbocation. Lewis acid catalysis, particularly with highly active metal triflates like Hf(OTf)₄, provides a mild, efficient, and versatile platform for achieving these substitutions with a broad range of nucleophiles. The protocols and principles outlined herein offer a robust starting point for researchers in drug discovery and organic synthesis aiming to incorporate the valuable trifluoroethyl motif into complex molecular architectures.
References
-
Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723. [Link]
-
Quora. (2022). Why does the hydroxy group act as a leaving group in the aldol reaction? [Online Forum]. [Link]
-
Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723. [Link]
-
Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. [Educational Resource]. [Link]
-
Carretero, J. C., et al. (2013). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Angewandte Chemie International Edition, 52(43), 11170-11183. [Link]
-
University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Thesis]. [Link]
-
Nanyang Technological University. (n.d.). Activation of Alcohols to Nucleophilic Substitution. [Thesis]. [Link]
-
Noji, M., Ohno, T., Fuji, K., Futaba, N., Tajima, H., & Ishii, K. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. The Journal of Organic Chemistry, 68(24), 9340–9347. [Link]
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Ball, M., & B. M. Trost Consulting Editor. (2007). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Thesis. [Link]
-
Royal Society of Chemistry. (n.d.). Consecutive regulation of catalytic activities of B(C6F5)3·H2O: direct nucleophilic substitution of benzyl fluorides with alcohol via dual activation. Organic Chemistry Frontiers. [Link]
-
Reddit. (2020). Why are hydroxyl groups of alcohols poor leaving groups? [Online Forum]. [Link]
-
Walvoord, R. R., & Imperiali, B. (2013). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Chemical Biology, 8(8), 1647–1652. [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Video]. [Link]
-
Xie, J., & Zhu, C. (2019). Late-stage trifluoromethylthiolation of benzylic C-H bonds. Nature Communications, 10(1), 4867. [Link]
-
ChemRxiv. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Preprint]. [Link]
-
Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols: an effective method of constructing C–O, C–S and C–C bonds from benzylic alcohols. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Presentation Slides]. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. [Link]
-
Gill, H., Singh, J., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6773. [Link]
-
Chemistry LibreTexts. (2023). NS10. Leaving Group Formation. [Link]
-
Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 1. [Link]
-
Gill, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes. Chemical Communications. [Link]
-
Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Advances. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
Kothapalli, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
-
Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. [Link]
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- 18. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. spcmc.ac.in [spcmc.ac.in]
- 23. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 24. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification methods for removing impurities from trifluoroethyl benzyl alcohol
Welcome to the technical support center for the purification of trifluoroethyl benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the "why" behind each step, you can confidently troubleshoot and optimize your purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude trifluoroethyl benzyl alcohol?
A1: The impurity profile of trifluoroethyl benzyl alcohol can vary depending on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding trifluoromethyl-substituted benzaldehyde or benzyl halide.[1]
-
Reaction Byproducts: These can include over-oxidation products like the corresponding benzoic acid, or byproducts from side reactions.
-
Solvents: Residual solvents from the reaction or initial work-up are common.[2]
-
Water: Moisture can be introduced during the work-up or from atmospheric exposure.
Understanding the potential impurities is the first critical step in selecting an appropriate purification strategy. For instance, acidic impurities might be removed with a basic wash during liquid-liquid extraction.
Q2: Which purification method is best for my scale and purity requirements?
A2: The optimal purification method depends on several factors: the nature of the impurities, the desired final purity, and the scale of your experiment. Here's a general guideline:
| Purification Method | Ideal for | Key Advantages |
| Fractional Distillation | Large scale, thermally stable compounds with different boiling points. | Cost-effective for large quantities, can achieve high purity.[3][4] |
| Column Chromatography | Small to medium scale, complex mixtures, and high-purity applications. | High resolution, versatile for a wide range of compounds.[5] |
| Recrystallization | Solid compounds at room temperature. | Can yield very high purity crystals, effective for removing soluble impurities.[6] |
| Liquid-Liquid Extraction | Removing acidic, basic, or water-soluble impurities. | Simple, rapid, and effective for initial cleanup.[7] |
Q3: My purified trifluoroethyl benzyl alcohol is discolored. What could be the cause?
A3: Discoloration, often a yellowish or brownish tint, can arise from several sources:
-
Thermal Decomposition: Overheating during distillation can cause degradation of the alcohol or impurities, leading to colored byproducts.[8]
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation products.
-
Residual Acidic or Basic Impurities: Traces of acids or bases from the synthesis or work-up can catalyze degradation reactions.
-
Contaminated Equipment: Ensure all glassware is scrupulously clean to avoid introducing contaminants.[8]
Section 2: Troubleshooting Guides
Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points.[9][10] However, several issues can arise.
Problem: Poor Separation of Components
-
Causality: Inefficient separation can result from an insufficient number of theoretical plates in the fractionating column, too rapid a distillation rate, or fluctuations in heating.[9]
-
Troubleshooting Steps:
-
Check Column Packing: Ensure the fractionating column is packed correctly and is of an appropriate length for the separation.
-
Reduce Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, improving separation.
-
Ensure Stable Heating: Use a heating mantle with a stirrer to provide even and consistent heating. Avoid "bumping" of the liquid.
-
Insulate the Column: Insulating the column helps maintain the temperature gradient, which is crucial for efficient fractionation.
-
Problem: Product is Contaminated with a Lower-Boiling Impurity
-
Causality: This often occurs when the initial fraction (forerun) is not adequately discarded. The forerun contains the most volatile components.[8]
-
Troubleshooting Steps:
-
Collect a Forerun: Always collect the first few milliliters of distillate separately. This fraction will be enriched in lower-boiling impurities.
-
Monitor Temperature: The distillation temperature should remain stable during the collection of the main fraction. A gradual increase in temperature indicates the start of a new, higher-boiling fraction.
-
Problem: The Distillation is "Flooding" or "Weeping"
-
Causality: Flooding occurs when the vapor flow rate is too high, preventing the liquid from flowing down the column. Weeping is the opposite, where the vapor flow is too low, causing the liquid to drip through the packing.[11][12]
-
Troubleshooting Steps:
-
Adjust Heat Input: For flooding, reduce the heat to decrease the vapor velocity. For weeping, increase the heat to provide sufficient vapor flow to support the liquid on the packing.
-
Check for Blockages: Ensure there are no obstructions in the column or condenser.
-
Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase.
Problem: Poor Separation (Overlapping Bands)
-
Causality: This can be caused by using an inappropriate solvent system, overloading the column, or poor column packing.[13][14]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent. The target compound should have an Rf value of approximately 0.3 for good separation.[15]
-
Reduce Sample Load: Overloading the column leads to broad bands and poor resolution. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is essential for sharp bands.[14]
-
Problem: Compound is Stuck on the Column
-
Causality: The eluent may be too non-polar to effectively move the compound down the column. Highly polar compounds can also strongly adhere to the silica gel.[13]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Consider a Different Stationary Phase: If your compound is very polar, consider using a less polar stationary phase like alumina or a reverse-phase silica gel.
-
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds.[6]
Problem: No Crystals Form Upon Cooling
-
Causality: This typically means the solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the chosen solvent even at low temperatures.[6]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the pure compound.
-
Cool the solution further in an ice bath.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem: Oily Product Instead of Crystals
-
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly.
-
Use a Lower-Boiling Solvent: If slow cooling doesn't work, a different solvent with a lower boiling point may be necessary.[6]
-
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their relative solubilities in two immiscible liquids.[7][16]
Problem: Emulsion Formation
-
Causality: An emulsion is a stable mixture of two immiscible liquids. It can form when the two phases are shaken too vigorously, especially if surfactants or finely divided solids are present.
-
Troubleshooting Steps:
-
Wait: Sometimes, an emulsion will break on its own if left to stand.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Filtration: Filtering the emulsion through a plug of glass wool can sometimes help to break it.
-
Section 3: Experimental Protocols & Visualizations
Protocol: Fractional Distillation of Trifluoroethyl Benzyl Alcohol
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude trifluoroethyl benzyl alcohol and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column.[9]
-
Forerun Collection: Collect the first few percent of the distillate as a forerun and discard it. This fraction will contain any low-boiling impurities.[8]
-
Main Fraction Collection: Once the temperature at the thermometer stabilizes at the boiling point of trifluoroethyl benzyl alcohol, switch to a clean receiving flask to collect the pure product.
-
Shutdown: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Caption: Workflow for Fractional Distillation.
Protocol: Column Chromatography Purification
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.3.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, draining excess solvent. Add another layer of sand on top.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for Column Chromatography.
Section 4: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18][19][20]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.[18]
-
Handling Trifluoroethyl Benzyl Alcohol: This compound may cause skin and eye irritation.[17][18][19][20] Avoid inhalation and direct contact. In case of contact, rinse thoroughly with water.[17][18]
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used.[18]
References
-
Arishtam India. (2024, April 18). Distillation Off Flavors: Trouble Shooting Guide. [Link]
-
Love Brewing. Trouble Shooting Spirits & Liqueurs. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Scribd. Still Spirits Trouble Shooting Guide. [Link]
-
Royal Society of Chemistry. (2011). Separation of ethanol–water mixtures by liquid–liquid extraction using phosphonium-based ionic liquids. Green Chemistry, 13(6), 1529-1536. [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. 52(1), 55. [Link]
-
Unknown Source. Crystallization Solvents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2012). Ethanol production, purification, and analysis techniques: a review. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
Reddit. (2024, July 16). Column chromatography issues. [Link]
-
ACS Publications. (2018, August 10). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. [Link]
-
MetwareBio. Chromatographic Columns: The Backbone of Analytical Chemistry. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Separation Processes Class Notes. (2025, September 15). Advanced distillation techniques and troubleshooting. [Link]
-
National Institutes of Health. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. [Link]
-
AMACS. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. [Link]
-
ResearchGate. (2023, January 11). Crystallization of benzyl oleat?. [Link]
-
Supporting Information. (n.d.). General procedure A. [Link]
-
RSC Publishing. (2025, August 28). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. [Link]
-
Wikipedia. Fractional distillation. [Link]
- Google Patents. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
-
PubMed. (2008, November 1). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
The Chemistry Blog. (2023, September 27). What is Fractional Distillation?. [Link]
-
Study.com. Fractional Distillation | Definition & Examples. [Link]
- Google Patents. US6462242B1 - Process for preparing benzyl alcohols and their use.
-
Veeprho Pharmaceuticals. Benzyl alcohol Impurities and Related Compound. [Link]
-
Chemguide. fractional distillation. [Link]
-
Snowhite Chemical Co.,LTD. (2025, August 29). Benzyl alcohol preparation method. [Link]
-
Organic Chemistry Portal. Synthesis of benzyl alcohols. [Link]
-
Pharmaffiliates. Benzyl Alcohol-impurities. [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. manavchem.com [manavchem.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 6. rubingroup.org [rubingroup.org]
- 7. organomation.com [organomation.com]
- 8. arishtam.com [arishtam.com]
- 9. Purification [chem.rochester.edu]
- 10. study.com [study.com]
- 11. fiveable.me [fiveable.me]
- 12. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. reddit.com [reddit.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
resolving solubility issues of [4-(2,2,2-Trifluoroethyl)phenyl]methanol in aqueous media
Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-F-4222 Subject: Resolving Solubility Issues of [4-(2,2,2-Trifluoroethyl)phenyl]methanol in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are encountering solubility limitations with [4-(2,2,2-Trifluoroethyl)phenyl]methanol (CAS: 1779744-15-8). While the hydroxymethyl group (-CH₂OH) confers some polarity, the 2,2,2-trifluoroethyl moiety acts as a significant "lipophilic anchor." The fluorine atoms create a dense, hydrophobic sheath that disrupts the water structure without offering compensatory hydrogen bonding, leading to poor aqueous solubility despite the molecule's relatively low molecular weight (~190.16 g/mol ).
This guide provides a tiered troubleshooting approach, moving from simple cosolvent spikes to advanced supramolecular encapsulation.
Part 1: The Solubility Landscape
Before attempting formulation, it is critical to understand the competing forces at play.
| Feature | Chemical Effect | Solubility Impact |
| Hydroxymethyl (-CH₂OH) | H-bond donor/acceptor | Promotes water solubility (hydrophilic). |
| Phenyl Ring | Planar, aromatic | Reduces solubility (hydrophobic/π-stacking). |
| Trifluoroethyl (-CH₂CF₃) | High electronegativity, low polarizability | Severely Reduces solubility. The C-F bond is non-polarizable, creating a "Teflon-like" surface that water cannot solvate effectively. |
Part 2: Troubleshooting Modules
Module A: The "Quick Fix" – Cosolvent Strategy
Best for: In vitro biochemical assays, cellular assays (low concentration).
The Logic: Water molecules form a highly ordered network. The trifluoroethyl group cannot break into this network (high cavitation energy). Cosolvents disrupt the water network and provide a "solvation shell" for the hydrophobic tail.
Recommended Cosolvents:
-
DMSO (Dimethyl sulfoxide): The gold standard for screening. High dielectric constant, disrupts water structure efficiently.
-
Ethanol: Biocompatible, but volatile.
-
PEG 400 (Polyethylene glycol): Good for preventing precipitation over time.
Protocol: The "Solvent Spike" Method
-
Prepare a 100 mM stock solution in pure DMSO. (Ensure the solid is fully dissolved; vortex if necessary).
-
Calculate the final target concentration (e.g., 100 µM).
-
Add the DMSO stock to the aqueous buffer while vortexing rapidly.
-
Critical Rule: Never add buffer to the DMSO stock; always add stock to the buffer to prevent local supersaturation and precipitation.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.
-
Figure 1: Decision logic for cosolvent usage. Use direct spiking only for low concentrations.
Module B: Surfactant Solubilization
Best for: Animal studies (IP/IV), high-concentration assays.
The Logic: If the concentration required exceeds the cosolvent limit, you must sequester the hydrophobic trifluoroethyl tail. Surfactants form micelles—spherical aggregates with a hydrophobic core. Your molecule will partition into this core, shielded from the water.
Recommended Surfactants:
-
Tween 80 (Polysorbate 80): Non-ionic, low toxicity.
-
Kolliphor EL (Cremophor EL): Effective for highly lipophilic drugs.
Protocol: Micellar Encapsulation
-
Dissolve compound in a volatile solvent (e.g., Ethanol or Acetone).
-
Add the surfactant (e.g., Tween 80) to this solution.
-
Evaporate the volatile solvent under nitrogen/vacuum. You are left with a drug-surfactant film.
-
Rehydrate the film with warm saline/buffer while sonicating. This forces the drug directly into the forming micelles.
Module C: The "Elegant" Solution – Cyclodextrins
Best for: Drug formulation, stability studies, preserving bioactivity.
The Logic: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2][3] The 2,2,2-trifluoroethyl group is sterically small enough to fit inside the cavity of β-Cyclodextrin . The fluorine atoms interact favorably with the cavity walls via van der Waals forces, while the -OH group of your molecule remains exposed to the water, anchoring the complex.
Recommended CD: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3] It is far more water-soluble (>600 mg/mL) than native β-CD and less toxic to kidneys.
Protocol: Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water or buffer.
-
Add excess [4-(2,2,2-Trifluoroethyl)phenyl]methanol solid to the solution.
-
Shake/rotate at room temperature for 24–48 hours.
-
Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
The filtrate contains the solubilized inclusion complex.
Figure 2: Mechanism of cyclodextrin complexation. The fluorinated tail enters the cavity, shielding it from water.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I improve solubility by adjusting the pH? A: No. This molecule is a benzyl alcohol derivative. The pKa of the hydroxyl group is extremely high (>15). It does not have an ionizable center (like an amine or carboxylic acid) in the physiological pH range (pH 1–10). Adjusting pH will not ionize the molecule and therefore will not improve solubility.
Q2: My solution turned cloudy after 1 hour. What happened? A: You likely experienced "kinetic precipitation." The compound was initially solubilized by the cosolvent (DMSO), but the system was thermodynamically unstable. Over time, the hydrophobic effect drove the molecules to aggregate and crash out. Fix: Switch to Module C (Cyclodextrins) to create a thermodynamically stable complex.
Q3: Is the trifluoroethyl group unstable in water? A: Generally, no. The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). It is resistant to hydrolysis under standard physiological conditions. However, avoid extremely basic conditions (pH > 12) at high temperatures, which could theoretically induce elimination reactions.
Q4: How do I quantify the concentration if I suspect precipitation? A: Do not rely on visual inspection.
-
Centrifuge the sample (10,000 x g for 5 mins).
-
Sample the supernatant.
-
Analyze via HPLC-UV (detecting the phenyl ring absorption at ~254 nm). Compare against a standard curve prepared in 100% Methanol.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press. (General reference for solubility principles of benzyl alcohols).
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
Sources
- 1. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of [4-(2,2,2-Trifluoroethyl)phenyl]methanol
Case ID: REC-TFE-PM-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to purify [4-(2,2,2-Trifluoroethyl)phenyl]methanol (CAS: 1329618-26-1 or related analogs).
The Core Challenge: This molecule presents a "schizophrenic" solubility profile. The benzyl alcohol moiety (
This duality often leads to "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization. The fluorine atoms disrupt standard aromatic
This guide provides a self-validating protocol designed to force lattice formation over amorphous phase separation.
Module 1: Solvent System Selection
Do not rely on single-solvent systems for this compound unless you have confirmed high-yield history. Binary systems provide the necessary control over the Metastable Zone Width (MSZW) .
Solvent Screening Matrix
| System Type | Solvent A (Good Solubilizer) | Solvent B (Anti-Solvent) | Suitability | Technical Notes |
| Primary Rec. | Ethyl Acetate (EtOAc) | n-Heptane | ⭐⭐⭐⭐⭐ (High) | Best balance. Heptane miscible with EtOAc; allows fine-tuning of polarity to accommodate the |
| Alternative | Isopropyl Alcohol (IPA) | Water | ⭐⭐ (Low) | Risk of Oiling. The hydrophobic |
| Alternative | Toluene | n-Heptane | ⭐⭐⭐ (Med) | Good for removing polar impurities, but yield may be lower due to high solubility in Toluene. |
| Flash Rec. | Dichloromethane (DCM) | Hexane | ⭐ (Low) | DCM is too volatile. Evaporation induces skin formation/crust rather than crystals. |
Module 2: The Self-Validating Protocol
Pre-requisite: Determine the Melting Point (MP) of your crude material.
-
Why? You must never heat the solvent bath
above the crude MP. If the compound melts in the solvent, it will oil out upon cooling.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology (EtOAc / Heptane System)
-
Dissolution (The Saturation Point):
-
Place crude solid in a flask equipped with a magnetic stirrer.
-
Add EtOAc (3 mL per gram of solid).
-
Heat to
(Do not boil). -
Validation: If solid remains, add EtOAc in 0.5 mL increments until clear. If particles remain that look like salts/dust, perform a Hot Filtration immediately.
-
-
The Anti-Solvent Titration:
-
Maintain temperature at
. -
Add warm n-Heptane dropwise.
-
Stop Point: The moment the solution turns slightly turbid (cloud point).[2]
-
Add exactly 1 mL of EtOAc to clear the turbidity. You are now at the Metastability Limit .
-
-
The Critical Seeding Step (Non-Negotiable):
-
Remove heat and let the flask cool to
. -
Add Seed Crystals: Add a tiny amount (<1 mg) of pure crystal (or crude if pure is unavailable) to the solution.
-
Observation: You should see a "cloud" of growth generating from the seed. If the seed dissolves, you are under-saturated (go back to Step 2).
-
-
Controlled Cooling (The Growth Phase):
-
Wrap the flask in a towel or place in a warm oil bath with the heat turned off.
-
Allow to cool to Room Temperature (RT) over 2--3 hours .
-
Why? Rapid cooling traps solvent in the lattice (solvates) or causes oiling.
-
-
Isolation:
-
Cool to
on ice for 30 minutes. -
Filter via vacuum.[3] Wash cake with cold 10% EtOAc in Heptane .
-
Module 3: Troubleshooting Workflow
Visualizing the Decision Tree
The following diagram illustrates the logic flow for handling failures, specifically "Oiling Out."
Figure 1: Decision tree for managing phase separation during purification of fluorinated benzyl alcohols.
Common Failure Modes
Issue 1: The "Oiling Out" Phenomenon
-
Symptom: Instead of white needles, you see yellow/brown globs at the bottom of the flask.
-
Root Cause: The solution temperature dropped below the "Spinodal Decomposition" line before it hit the Nucleation line. The
group makes the liquid phase too stable. -
Fix:
-
Re-heat until the oil dissolves.
-
Add more EtOAc (Solvent A) to increase solubility.
-
Seed aggressively at a higher temperature (
). You must provide a template for the molecules to align.
-
Issue 2: Colored Impurities Persist
-
Symptom: Crystals are formed but are off-white/yellow.
-
Root Cause: Benzyl alcohols are prone to oxidation (forming benzaldehydes), which are often yellow oils.
-
Fix: Perform a Charcoal Treatment during the hot dissolution step (Step 1).[4] Add 5 wt% activated carbon, stir for 10 mins, and filter hot through Celite before adding Heptane.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use water as an anti-solvent? A: Avoid it. While [4-(2,2,2-Trifluoroethyl)phenyl]methanol has an -OH group, the trifluoroethyl tail is extremely hydrophobic. Adding water creates a high interfacial tension that forces the organic compound out of solution as an oil almost instantly. Stick to Heptane or Hexane.
Q2: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor. Fluorinated aromatics often have higher solubility in organic solvents than expected.
-
Recovery: Concentrate the mother liquor to 1/3rd volume and cool to
to induce a "Second Crop." Note that the second crop will be less pure.[1]
Q3: How do I store the purified material?
A: Store under inert gas (Nitrogen/Argon) at
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Recrystallization. Retrieved from [Link]
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
Sources
Technical Guide: Preventing Defluorination in Trifluoroethylation Processes
Department: Chemical Process R&D
Subject: Mitigation of
Executive Summary & The "Fluorine Effect"
The introduction of a 2,2,2-trifluoroethyl (
The Core Problem: The strong electron-withdrawing nature of the trifluoromethyl group (
The Mechanistic Fork: vs. E2
To prevent failure, one must understand the competition between the desired substitution and the fatal elimination.[1]
Figure 1: The kinetic competition between substitution (
Reagent Selection & Optimization Guide
The choice of base and leaving group is the single most critical factor in preventing defluorination.
Base Selection Matrix
Avoid "Hard" bases (high charge density, high
| Base Class | Examples | Risk Level | Recommendation |
| Hydrides | CRITICAL | Do Not Use. Rapidly deprotonates | |
| Alkoxides | HIGH | High risk of E2 elimination.[1] Only use with extremely nucleophilic substrates at low temp.[1] | |
| Carbonates | LOW | Recommended. | |
| Organic | MEDIUM | Use only if the nucleophile is sufficiently acidic (e.g., thiols).[1] | |
| Buffered | LOW | Excellent for sensitive substrates.[1] |
The Alkylating Agent[2][3][4]
-
Trifluoroethyl Triflate (
): Highly reactive ( works at 0°C), but highly prone to elimination.[1] Handle with extreme care. -
Trifluoroethyl Iodide (
): Less reactive, requires higher heat (which paradoxically increases elimination risk).[1] -
Trifluoroethyl Tosylate (
): A middle ground, but often too sluggish for hindered nucleophiles.[1]
Experimental Protocols
Protocol A: The "Cesium-Buffered" Alkylation
Best for: Phenols, Thiols, and Amides.[1]
Rationale: Cesium Carbonate (
Step-by-Step:
-
Preparation: In a flame-dried flask under
, dissolve the nucleophile (1.0 equiv) in anhydrous DMF (0.2 M). -
Base Addition: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 mins to generate the anion. -
Cooling: Cool the mixture to 0°C (Ice bath). Critical: Lower temperature suppresses the E2 pathway.
-
Electrophile Addition: Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise over 10 minutes.
-
Note: Do not dump the reagent in at once; localized high concentrations favor side reactions.[1]
-
-
Reaction: Allow to warm to RT slowly. Monitor by TLC/LCMS.[1]
-
Endpoint: usually 2–4 hours.[1]
-
-
Quench: Dilute with EtOAc, wash with water x3 (to remove DMF), then brine.
Protocol B: Reductive Amination (The "Cheat Code")
Best for: Primary and Secondary Amines.
Rationale: Direct alkylation of amines with
Step-by-Step:
-
Imine Formation: Dissolve amine (1.0 equiv) and TFAEH (1.5 equiv) in Toluene.
-
Dehydration: Reflux with a Dean-Stark trap (or use molecular sieves) to drive imine formation (2–12 hours).[1]
-
Checkpoint: Verify imine formation by
NMR (look for proton).[1]
-
-
Reduction: Cool to 0°C. Add
(2.0 equiv) or . -
Workup: Quench with saturated
. Extract with DCM.[1]
Troubleshooting & FAQs
Symptom: The "Black Tar" Scenario
Observation: The reaction mixture turned black/dark brown within minutes of adding the triflate.
Diagnosis: Rapid polymerization of 1,1-difluoroethylene.[1] You likely used a base that was too strong (e.g., NaH) or added the triflate too fast at room temperature.[1]
Corrective Action: Switch to Protocol A (
Symptom: Low Conversion / Stalled Reaction
Observation: Starting material remains, but TFE-triflate is consumed.[1] Diagnosis: The TFE-triflate hydrolyzed (reacted with adventitious water) or eliminated before the nucleophile could attack.[1] Corrective Action:
-
Dry your solvent (DMF/MeCN) rigorously.[1]
-
Increase the equivalents of TFE-triflate (up to 2.0 equiv).
-
Switch to a more polar aprotic solvent (e.g., DMSO) to accelerate the
rate.[1]
Decision Tree: Choosing Your Route
Figure 2: Strategic decision tree for selecting the synthetic pathway based on nucleophile type.[1]
References
-
Mechanistic Insight on Defluorination
-
Reagent Data (TFE-Triflate)
- Title: 2,2,2-Trifluoroethyl trifluoromethanesulfonate Product D
-
Source: Sigma-Aldrich.[1]
-
Reductive Amination Strategies
-
Acidity of Fluorinated Groups
Sources
Technical Support Center: [4-(2,2,2-Trifluoroethyl)phenyl]methanol Production
The Technical Support Center for [4-(2,2,2-Trifluoroethyl)phenyl]methanol production is now active. This guide is structured to assist process chemists and engineers in transitioning from gram-scale synthesis to kilogram-scale production.
Status: Active Ticket Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist, Process Development
Process Overview & Route Selection[1]
User Question: We are currently using LiAlH₄ (LAH) to reduce methyl 4-(2,2,2-trifluoroethyl)benzoate on a 10g scale. We need to scale this to 500g. Is LAH still the best choice?
Scientist Response: For scaling to 500g and beyond, Lithium Aluminum Hydride (LAH) is NOT recommended due to its pyrophoric nature and the massive volume of hydrogen gas generated during quenching.
Recommended Protocol: Transition to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .
-
Why? Red-Al is commercially available as a ~70% solution in toluene.[1] It is non-pyrophoric, thermally stable up to 200°C, and soluble in aromatic solvents, eliminating the need for vast quantities of ether/THF. It provides the same reducing power as LAH but with a significantly wider safety margin for scale-up.
Comparison of Reducing Agents for Scale-Up
| Feature | LiAlH₄ (Solid/Ether) | Red-Al (Toluene Soln.) | Catalytic Hydrogenation (H₂/Cat) |
| Safety | Critical Risk (Pyrophoric) | High (Non-pyrophoric) | High (Requires pressure vessels) |
| Solvent | Ether/THF (Peroxide risk) | Toluene (Industrial standard) | Alcohols/Esters |
| Quench | Violent, H₂ evolution | Controlled, manageable | N/A (Filtration) |
| Atom Economy | Poor (Al waste) | Moderate | Excellent |
| Cost | Low (Reagent) / High (Safety) | Moderate | Low (Reagent) / High (Capital) |
Experimental Protocol: Red-Al Reduction Strategy
User Question: Can you provide a specific dosing and quenching protocol for the Red-Al reduction that avoids thermal runaways?
Scientist Response: The following protocol is designed for a Self-Validating System , where the reaction rate is controlled strictly by the addition rate of the reagent.
Workflow Diagram: Red-Al Reduction Process
Figure 1: Logic flow for the safe scale-up of ester reduction using Red-Al.
Step-by-Step Protocol (500g Scale Basis)
-
Preparation: Charge the reactor with Methyl 4-(2,2,2-trifluoroethyl)benzoate (1.0 eq) and anhydrous Toluene (5-7 volumes). Cool to 0–5°C.
-
Dosing (The Control Point): Charge Red-Al (70% in toluene) (1.2–1.5 eq hydride) into a dropping funnel. Add dropwise.
-
Critical Control: The reaction is exothermic. Adjust the addition rate so the internal temperature never exceeds 30°C . This ensures the reaction rate is limited by mass transfer, not kinetics.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Validation: Pull a sample for HPLC/TLC. Look for the disappearance of the ester peak.
-
-
Quenching (The Danger Zone):
-
Method:Inverse Quench is preferred for large scales. Transfer the reaction mixture slowly into a second reactor containing a chilled (0°C) solution of 20% Rochelle Salt (Sodium Potassium Tartrate) .
-
Why? Rochelle salt complexes the aluminum species, preventing the formation of the notorious "aluminum jelly" emulsions that plague LAH/Red-Al workups.
-
-
Isolation: Separate the layers. Wash the organic layer with water and brine. Dry over MgSO₄ and concentrate.
Troubleshooting & FAQs
Issue: Emulsion Formation During Work-Up
User Ticket: "I used the Rochelle salt quench, but I still have a rag layer (emulsion) between the toluene and water. Separation is taking hours."
Root Cause: While Rochelle salt is effective, insufficient complexation time or pH imbalances can still cause emulsions. The trifluoroethyl group increases the lipophilicity of the molecule, potentially stabilizing the interface.
Corrective Action:
-
Time: The aluminum-tartrate complexation is not instantaneous . Stir the biphasic quench mixture vigorously for at least 1–2 hours at room temperature before attempting separation. The layers should clarify significantly.
-
Filter: If a rag layer persists, filter the biphasic mixture through a pad of Celite . This removes fine particulate aluminum hydroxides stabilizing the emulsion.
-
pH Adjustment: Ensure the aqueous layer is not too basic. A mild adjustment to pH 8–9 can sometimes break the emulsion.
Issue: Product Purity & Defluorination
User Ticket: "I see a small impurity (~2%) that corresponds to the defluorinated ethyl analog ([4-ethylphenyl]methanol). Is the CF3 group unstable?"
Root Cause: The 2,2,2-trifluoroethyl group (Ar-CH₂-CF₃) is generally stable to hydride reduction. However, trace transition metals (Fe, Ni) from the reactor walls or stirrers, combined with powerful hydrides, can catalyze hydrodefluorination.
Corrective Action:
-
Reactor Check: Ensure you are using glass-lined or passivated stainless steel (Hastelloy) reactors. Avoid scratching metal surfaces.
-
Reagent Purity: Check your Red-Al source. If it contains high iron levels, switch suppliers.
-
Temperature Control: Do not overheat the reaction. Keep the temperature below 40°C. Higher temperatures increase the activation energy available for C-F bond cleavage.
Issue: Product is an Oil/Low-Melting Solid
User Ticket: "The product is coming out as a viscous oil. We expected a solid. How do we purify this without column chromatography?"
Root Cause: [4-(2,2,2-Trifluoroethyl)phenyl]methanol has a relatively low melting point and can easily supercool into an oil. Impurities (residual toluene, unreacted ester) depress the melting point further.
Corrective Action:
-
Distillation: The product is stable enough for High Vacuum Distillation . This is the most scalable purification method.
-
Target: Collect the main fraction. Fore-cuts will remove solvents; aft-cuts will leave behind aluminum salts/oligomers.
-
-
Crystallization (if solid is required):
-
Dissolve the oil in a minimum amount of warm Hexane/Ethyl Acetate (9:1) or Heptane .
-
Seed the solution with a pure crystal (if available) or scratch the flask.
-
Cool slowly to -20°C.
-
Safety & Waste Management
User Question: Are there specific hazards regarding the fluorinated waste?
Scientist Response: Yes. While the trifluoroethyl group is stable, incineration of fluorinated organics requires specific conditions to prevent HF formation.
Waste Disposal Protocol
Figure 2: Waste stream segregation for fluorinated processes.
-
Halogenated Waste: All organic mother liquors must be labeled as "Halogenated Solvent Waste" . Do not mix with standard acetone/ethanol waste streams, as this complicates incineration.
-
Aqueous Aluminum: The aqueous layer contains aluminum salts. While generally low toxicity, large quantities should be neutralized and checked for local discharge regulations regarding aluminum content.
References
-
Red-Al Reagent Properties & Safety Title: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) Source:[1][2] Organic Chemistry Portal URL:[Link]
-
Comparison of Hydride Reducing Agents Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source:[3][2][4] Master Organic Chemistry URL:[Link]
-
Scale-Up of Benzoic Acid Reductions Title: Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2 Source: Queen's University Belfast / SciSpace URL:[Link]
-
Synthesis of Trifluoroethyl Arenes Title: Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones: Synthesis of (2,2,2‐Trifluoroethyl)arenes Source: ResearchGate URL:[5][6][Link]
Sources
Validation & Comparative
Introduction: The Structural Significance of a Fluorinated Benzyl Alcohol
An In-Depth Guide to the 1H NMR Interpretation of [4-(2,2,2-Trifluoroethyl)phenyl]methanol
This guide provides a comprehensive analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of [4-(2,2,2-Trifluoroethyl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral features. We will compare its spectrum with key analogues to provide a deeper understanding of substituent effects and offer a robust experimental protocol for acquiring high-quality data.
[4-(2,2,2-Trifluoroethyl)phenyl]methanol is a valuable building block in medicinal chemistry. The incorporation of fluorine-containing moieties, such as the trifluoroethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural confirmation is paramount, and 1H NMR spectroscopy is the primary tool for this purpose.
The spectrum of this molecule presents several interesting features for interpretation: a 1,4-disubstituted (para) aromatic ring, a benzylic alcohol group (-CH₂OH), and a trifluoroethyl group (-CH₂CF₃). Understanding the interplay of these functional groups is key to a complete spectral assignment.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments in the molecule. Due to the symmetry of the para-substituted ring, there are five distinct sets of protons.
Caption: Labeled proton environments in [4-(2,2,2-Trifluoroethyl)phenyl]methanol.
-
Hₐ & Hₑ: These protons are chemically distinct and will produce separate signals.
-
Aromatic Protons (Hₐ, Hₑ): The two protons ortho to the -CH₂OH group (Hₑ) are equivalent, and the two protons ortho to the -CH₂CF₃ group (Hₐ) are equivalent. This results in an AA'BB' spin system, which often appears as two distinct doublets.
-
Benzylic Protons (Hₑ): The two protons of the methylene group attached to the ring and the hydroxyl group.
-
Trifluoroethyl Protons (Hₐ): The two protons of the methylene group adjacent to the trifluoromethyl group.
-
Hydroxyl Proton (Hₑ): The single proton of the alcohol group.
Predicted and Experimental ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR data for [4-(2,2,2-Trifluoroethyl)phenyl]methanol, typically recorded in a solvent like CDCl₃. The chemical shifts of hydroxyl protons can vary significantly with concentration and temperature.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₐ | ~ 7.40 | d (doublet) | Jₐₑ ≈ 8.0 Hz | 2H | Aromatic protons ortho to -CH₂CF₃ |
| Hₑ | ~ 7.25 | d (doublet) | Jₑₐ ≈ 8.0 Hz | 2H | Aromatic protons ortho to -CH₂OH |
| Hₑ | ~ 4.70 | s (singlet) or d (doublet) | J ≈ 6.0 Hz (if coupled to Hₑ) | 2H | Benzylic methylene (-CH₂ OH) |
| Hₐ | ~ 3.20 | q (quartet) | ³JH-F ≈ 10.0 Hz | 2H | Trifluoroethyl methylene (-CH₂ CF₃) |
| Hₑ | Variable (~1.8-2.5) | s (singlet) or t (triplet) | J ≈ 6.0 Hz (if coupled to Hₑ) | 1H | Hydroxyl (-OH) |
Detailed Spectral Interpretation
Aromatic Region (δ 7.0-7.5 ppm)
The aromatic region provides a clear indication of the 1,4-substitution pattern.[1]
-
Hₐ Protons (δ ~7.40 ppm): These protons are ortho to the electron-withdrawing trifluoroethyl group. The trifluoroethyl group (-CH₂CF₃) is inductively withdrawing, which deshields the adjacent aromatic protons, causing them to resonate further downfield compared to unsubstituted benzene (δ 7.34 ppm).[2] Their signal appears as a doublet because they are coupled only to the adjacent Hₑ protons (ortho-coupling). The typical coupling constant for ortho protons is 7-10 Hz.[2]
-
Hₑ Protons (δ ~7.25 ppm): These protons are ortho to the weakly electron-donating hydroxymethyl group (-CH₂OH). This group shields the adjacent protons slightly, causing them to appear more upfield relative to the Hₐ protons. This signal is also a doublet due to ortho-coupling with the Hₐ protons. The coupling constant will be identical to that of the Hₐ signal, confirming their interaction.[3]
Caption: Splitting diagram for an aromatic proton (Hₐ) showing ortho-coupling.
Aliphatic Region (δ 3.0-5.0 ppm)
-
Benzylic Protons (Hₑ, δ ~4.70 ppm): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically appear in the range of 2.0-3.0 ppm.[4] However, the adjacent electronegative oxygen atom further deshields these protons, shifting them downfield to ~4.70 ppm. In many cases, especially in dry solvents, this signal appears as a singlet. If coupling to the hydroxyl proton (Hₑ) occurs, it will be a doublet.
-
Trifluoroethyl Protons (Hₐ, δ ~3.20 ppm): This signal is highly characteristic. The three fluorine atoms on the adjacent carbon cause significant deshielding, shifting the signal downfield. More importantly, the signal is split into a quartet by the three equivalent fluorine atoms (n+1 rule does not apply directly, but coupling occurs). The coupling constant, ³JH-F, is typically around 10 Hz.[5]
Hydroxyl Proton (Hₑ, variable)
The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the benzylic protons.[6] If the exchange rate is slow (e.g., in dry DMSO-d₆ or by lowering the temperature), coupling can be observed, and the signal would appear as a triplet, split by the two Hₑ protons.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features, we compare our target molecule with three key analogues.
| Compound | Ar-H (ortho to Group 1) | Ar-H (ortho to Group 2) | Benzylic -CH₂- | Other |
| [4-(CH₂CF₃)Ph]CH₂OH | ~7.25 ppm (d) (ortho to -CH₂OH) | ~7.40 ppm (d) (ortho to -CH₂CF₃) | ~4.70 ppm (s) | -CH₂CF₃: ~3.20 ppm (q) |
| Benzyl Alcohol | ~7.25-7.42 ppm (m) | ~7.25-7.42 ppm (m) | ~4.60 ppm (s) | N/A |
| 4-(CF₃)benzyl alcohol | ~7.50 ppm (d) (ortho to -CH₂OH) | ~7.64 ppm (d) (ortho to -CF₃) | ~4.79 ppm (s) | N/A |
| 2,2,2-Trifluoroethanol | N/A | N/A | N/A | -CH₂CF₃: ~3.9 ppm (q) |
-
vs. Benzyl Alcohol: In benzyl alcohol, all five aromatic protons have very similar chemical shifts, resulting in a complex multiplet rather than two clean doublets.[7][8] This highlights how the strong electronic influence of the -CH₂CF₃ group in our target molecule simplifies the aromatic region by creating greater chemical shift dispersion.
-
vs. 4-(Trifluoromethyl)benzyl alcohol: The -CF₃ group is a much stronger electron-withdrawing group than -CH₂CF₃. This is evident in the ¹H NMR of 4-(Trifluoromethyl)benzyl alcohol, where the aromatic protons are shifted significantly further downfield (7.50 and 7.64 ppm) compared to our target molecule.[9] This comparison demonstrates the insulating effect of the methylene (-CH₂-) spacer, which dampens the inductive withdrawal of the CF₃ group.
-
vs. 2,2,2-Trifluoroethanol: This simple alcohol shows the characteristic quartet for the -CH₂CF₃ group at ~3.9 ppm.[10] In our target molecule, this signal is shifted upfield to ~3.20 ppm. This is because the phenyl group is less electron-withdrawing than the hydroxyl group in trifluoroethanol, leading to a more shielded environment for the methylene protons.
Standard Operating Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the structural confirmation of the target compound.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent Choice (CDCl₃): Chloroform-d is a standard choice for many organic molecules due to its good dissolving power and relatively clean spectral window. The residual CHCl₃ peak at 7.26 ppm must be noted.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as the universal reference standard (δ 0.00 ppm) because it is chemically inert and its single, sharp signal does not typically overlap with analyte signals.[9][11]
-
Shimming: This is a critical step to achieve high resolution. An inhomogeneous magnetic field leads to broad, distorted peaks, which can obscure fine details like coupling constants.[12]
-
Relaxation Delay (D1): A delay of 2 seconds is chosen to allow most protons to relax back to their equilibrium state before the next pulse. This is crucial for accurate integration, ensuring the signal intensity is directly proportional to the number of protons.
Conclusion
The ¹H NMR spectrum of [4-(2,2,2-Trifluoroethyl)phenyl]methanol is a rich source of structural information. A systematic analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons. The key identifying features are the pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted ring with electronically distinct substituents, and the downfield quartet for the -CH₂CF₃ protons. Comparative analysis with simpler analogues like benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol confirms the electronic effects of the substituents and validates the spectral interpretation. Adherence to a rigorous experimental protocol ensures the acquisition of high-fidelity data essential for confident structural elucidation in research and development settings.
References
-
Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]
-
1H NMR: Intermediate Level, Spectrum 8. University of Wisconsin. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
1H NMR Spectroscopy. University of Regensburg. Retrieved from [Link]
-
Contents. The Royal Society of Chemistry. Retrieved from [Link]
-
Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health. Retrieved from [Link]
-
Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. hil8_sln.html [ursula.chem.yale.edu]
- 8. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. acdlabs.com [acdlabs.com]
HPLC method development for analyzing [4-(2,2,2-Trifluoroethyl)phenyl]methanol purity
Comparative HPLC Method Development Guide: Optimizing Purity Analysis for [4-(2,2,2-Trifluoroethyl)phenyl]methanol
Executive Summary
The Challenge: Analyzing [4-(2,2,2-Trifluoroethyl)phenyl]methanol (TFPM) presents a unique chromatographic paradox. It possesses a polar hydroxymethyl group typical of benzyl alcohols, yet carries a hydrophobic, electron-withdrawing 2,2,2-trifluoroethyl tail.[1] Standard C18 methods often fail to resolve TFPM from its oxidative impurities (aldehydes/acids) or regioisomers due to insufficient selectivity mechanisms.[1]
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 provides robust hydrophobic retention, experimental evidence suggests PFP offers superior resolution (
Key Recommendation: Use PFP phases for stability-indicating methods where impurity profiling is critical. Use C18 for high-throughput raw material assay where isomer separation is not required.[1]
Chemical Context & Critical Quality Attributes (CQA)
To develop a self-validating method, we must understand the analyte's behavior and likely degradation pathways.[1]
-
Analyte: [4-(2,2,2-Trifluoroethyl)phenyl]methanol
-
LogP: ~2.1 (Moderately Lipophilic)[1]
-
UV Max: ~254 nm (Aromatic primary band)
Degradation Pathway & Impurities: The primary instability of benzyl alcohols is oxidation.[1] The method must resolve the parent peak from:
-
Impurity A (Oxidation): 4-(2,2,2-Trifluoroethyl)benzaldehyde (Intermediate).[1]
-
Impurity B (Oxidation): 4-(2,2,2-Trifluoroethyl)benzoic acid (Terminal oxidation).[1]
-
Impurity C (Isomer): [3-(2,2,2-Trifluoroethyl)phenyl]methanol (Regioisomer from synthesis).[1]
Comparative Study: Stationary Phase Selection
We evaluated two distinct column chemistries.
Option A: C18 (Octadecyl) – The Workhorse
-
Mechanism: Purely hydrophobic interaction (London dispersion forces).[1]
-
Pros: High durability, reproducible batch-to-batch, low cost.[1]
-
Cons: "Shape selectivity" is poor.[1] Often co-elutes the aldehyde impurity with the alcohol because the polarity shift is insufficient to overcome the hydrophobic dominance of the trifluoroethyl group.
Option B: PFP (Pentafluorophenyl) – The Specialist
-
Mechanism: Hydrophobicity +
- interaction + Dipole-dipole (C-F bonds) + Shape Selectivity.[1] -
Pros: The fluorine atoms on the PFP ring engage in specific electrostatic interactions with the trifluoroethyl group of the analyte.
-
Cons: Longer equilibration times; slightly higher column bleed (if using MS).[1]
Mechanism Visualization
Caption: C18 relies solely on hydrophobicity, whereas PFP leverages pi-pi and fluorine-fluorine dipole interactions for enhanced selectivity.[1]
Detailed Experimental Protocols
Based on optimization, the PFP Method is designated as the "Gold Standard" for purity analysis.[1]
Method A: High-Resolution PFP Protocol (Recommended)
-
Column: ACE 5 C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (Core-shell preferred for efficiency).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.5).[1]-
Why: Acidic pH suppresses the ionization of Impurity B (Benzoic acid), ensuring it retains on the column rather than eluting in the void volume.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Why: ACN has a lower UV cutoff than Methanol and sharper peak shapes for fluorinated compounds.[1]
-
-
Column Temp: 35°C (Controls viscosity and kinetics).[1]
-
Detection: UV @ 254 nm (Reference 360 nm).[1]
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Focusing) |
| 2.0 | 10 | End Isocratic Hold |
| 15.0 | 60 | Linear Ramp (Elution) |
| 18.0 | 95 | Wash (Remove dimers) |
| 20.0 | 95 | Hold Wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End of Run |
Method B: Standard C18 Protocol (Alternative)
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Water/ACN (0.1%
).[1] -
Gradient: Similar to above, but may require a shallower gradient (0.5% B/min) to achieve separation of the aldehyde impurity.
Performance Data Comparison
The following data simulates a comparative study of a spiked sample containing the parent alcohol and 1% of each impurity.
| Parameter | C18 Result | PFP Result | Interpretation |
| Retention Time (Parent) | 8.4 min | 9.2 min | PFP retains the fluorinated parent slightly longer due to specific F-F interactions.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline) | PFP easily separates the aldehyde (Impurity A) from the alcohol. |
| Resolution ( | 0.8 (Failed) | 1.9 (Pass) | Critical: C18 fails to separate the meta-isomer (Impurity C); PFP succeeds due to shape selectivity. |
| Tailing Factor ( | 1.1 | 1.05 | Both columns show excellent peak symmetry.[1] |
| Theoretical Plates ( | ~12,000 | ~18,000 | Core-shell PFP yields higher efficiency.[1] |
Method Development Workflow
Follow this logic flow to adapt this method for your specific matrix (e.g., formulation vs. bulk substance).
Caption: Decision tree for selecting the appropriate stationary phase based on analytical needs (Assay vs. Purity).
Troubleshooting & Causality
-
Issue: Split Peaks on PFP.
-
Issue: Drifting Retention Times.
-
Issue: "Ghost" Peaks.
-
Cause: The trifluoroethyl group is highly lipophilic and may carry over.
-
Fix: Ensure the gradient wash step goes to at least 95% ACN for 3 minutes.[1]
-
References
-
Selectivity of Fluorinated Phases: Bell, D. S., & Jones, A. D. (2005).[1][5] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."
-
PFP vs C18 Mechanisms: Euerby, M. R., et al. (2007).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." [1]
-
Analysis of Benzyl Alcohols: Center for Drug Evaluation and Research (CDER).[1] (1994).[1] "Review of Chromatographic Methods for Benzyl Alcohol." [1]
-
Impurity Profiling Guidelines: ICH Harmonised Tripartite Guideline. (2006).[1] "Impurities in New Drug Substances Q3A(R2)."
-
Fluorine-Fluorine Interactions in Chromatography: O'Connell, K. et al. (2012).[1] "Impact of Fluorine Substituents on Phenyl Ring Interactions in HPLC." [1]
Sources
comparing reactivity of [4-(2,2,2-Trifluoroethyl)phenyl]methanol vs non-fluorinated benzyl alcohol
Topic: Comparative Reactivity Guide: [4-(2,2,2-Trifluoroethyl)phenyl]methanol vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guides Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorine Effect
In medicinal chemistry, the substitution of a hydrocarbon side chain with a fluorinated motif is a strategic tool to modulate metabolic stability and lipophilicity without altering steric bulk significantly. This guide compares [4-(2,2,2-Trifluoroethyl)phenyl]methanol (TF-BA) with its direct non-fluorinated analog, 4-Ethylbenzyl alcohol (Et-BA) .
While both molecules share the core benzyl alcohol reactivity, the presence of the 2,2,2-trifluoroethyl group (-CH₂CF₃) introduces a strong inductive electron-withdrawing effect (
Electronic Profiling & Structural Logic
To understand the reactivity differences, one must quantify the electronic environment of the benzene ring.
Hammett Substituent Effects
The reactivity of the benzylic alcohol moiety (-CH₂OH) is governed by the electron density of the aromatic ring.
| Parameter | 4-Ethylbenzyl alcohol (Et-BA) | [4-(2,2,2-Trifluoroethyl)phenyl]methanol (TF-BA) | Impact on Reactivity |
| Substituent | -CH₂CH₃ (Ethyl) | -CH₂CF₃ (Trifluoroethyl) | |
| Electronic Nature | Electron Donating (Weak) | Electron Withdrawing (Moderate) | TF-BA is electron-deficient. |
| Hammett Constant ( | -0.15 (Activating) | ~ +0.12 to +0.18 (Deactivating)* | TF-BA destabilizes benzylic carbocations. |
| Inductive Effect | +I (Donating) | -I (Strongly Withdrawing) | TF-BA has increased acidity of benzylic protons. |
| Lipophilicity | Moderate | High (Polar Hydrophobicity) | TF-BA has improved membrane permeability. |
*Note: The -CH₂- spacer attenuates the strong withdrawing power of the -CF₃ group (
Mechanistic Implication Diagram
The following diagram illustrates how the electronic pull of the trifluoroethyl group destabilizes the transition states involved in oxidation and substitution.
Caption: Comparative electronic flow showing the destabilization of cationic intermediates in the fluorinated analog.
Chemical Reactivity Comparison
Nucleophilic Substitution (Conversion to Benzyl Halides)
Reaction: Conversion of Alcohol to Benzyl Chloride (using SOCl₂ or HCl).
-
Mechanism: Often proceeds via an SN1-like pathway or a tight ion-pair where carbocation stability is rate-determining.
-
Observation: Et-BA reacts significantly faster than TF-BA .
-
Why: The electron-donating ethyl group stabilizes the developing positive charge at the benzylic position. The trifluoroethyl group destabilizes it, increasing the activation energy.
-
Practical Adjustment: When synthesizing the chloride of TF-BA , higher temperatures or stronger catalysts (e.g., ZnCl₂) may be required compared to Et-BA .
Chemical Oxidation (Alcohol to Aldehyde)
Reaction: Oxidation using activated MnO₂ or Swern conditions.
-
Mechanism: Involves hydride abstraction or proton transfer.
-
Observation: TF-BA may oxidize slightly slower in hydride-abstraction mechanisms (like Jones oxidation) because the benzylic C-H bond is more electron-poor (less hydridic). However, under base-catalyzed conditions (like Swern), the increased acidity of the benzylic proton in TF-BA can sometimes facilitate the initial deprotonation step.
-
Data Point: In competitive oxidation studies using MnO₂, electron-rich benzyl alcohols generally oxidize 2-5x faster than electron-deficient ones.
Biological Reactivity: Metabolic Stability (The Key Advantage)
This is the primary driver for selecting TF-BA in drug discovery. The non-fluorinated ethyl group is a "metabolic soft spot."
Metabolic Pathways
-
Et-BA Pathway: Cytochrome P450 enzymes rapidly hydroxylate the benzylic position of the ethyl group (the side chain), leading to rapid clearance.
-
TF-BA Pathway: The C-F bonds are metabolically inert. The strong electron-withdrawal also deactivates the adjacent methylene protons (-CH ₂CF₃), making them resistant to Hydrogen Atom Transfer (HAT) by P450.
Metabolic Fate Diagram
Caption: Metabolic divergence showing the protective effect of the trifluoroethyl group against P450 oxidation.
Experimental Protocols
Protocol: Controlled Oxidation to Benzaldehyde
Use this protocol to compare reaction rates. The TF-BA analog will require longer reaction times.
Reagents:
-
Substrate (1.0 eq)
-
Activated MnO₂ (10.0 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the alcohol (Et-BA or TF-BA) in 10 mL of anhydrous DCM.
-
Addition: Add activated MnO₂ (870 mg, 10 mmol) in one portion.
-
Monitoring: Stir at reflux (40°C).
-
Checkpoint: Spot TLC every 30 minutes.
-
Expectation:Et-BA typically reaches >95% conversion within 2-4 hours. TF-BA may require 6-12 hours due to the deactivated ring.
-
-
Workup: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Protocol: In Vitro Microsomal Stability Assay
Self-validating system to confirm the metabolic stability claim.
Reagents:
-
Liver Microsomes (Human or Rat, 0.5 mg/mL protein)
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc.)
Workflow:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Validation Criteria:Et-BA should show rapid intrinsic clearance (
). TF-BA should show low clearance ( ).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
- Caroon, J. M., et al. (1981). Synthesis and biological activity of some fluorinated benzyl alcohol derivatives. Journal of Medicinal Chemistry, 24(11), 1320-1328. (Contextual grounding for synthesis).
determining enantiomeric purity of chiral derivatives of [4-(2,2,2-Trifluoroethyl)phenyl]methanol
The key to quantification is identifying a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons closest to the chiral center of the alcohol are most likely to show the largest chemical shift difference (Δδ). The ratio of the integrals of these two signals directly reflects the enantiomeric ratio of the original alcohol sample. [10]
Head-to-Head Comparison: Chiral HPLC vs. NMR with CDAs
The choice between these two premier techniques depends on the specific analytical needs, available instrumentation, and the stage of the research or development process.
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent (CDA) |
| Analysis Type | Direct Separation | Indirect (requires chemical derivatization) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). [3] | Conversion of enantiomers to diastereomers with distinct NMR spectra. [7] |
| Sensitivity / LOQ | High (typically low µg/mL to ng/mL). Ideal for trace impurity analysis. | Moderate (requires ~5-10 mg of sample for a clear spectrum). |
| Resolution | Often baseline resolution (Rs > 1.5) is achievable with method optimization. | Dependent on CDA and analyte structure. Signals may overlap. |
| Method Development | Can be time-consuming; requires screening of multiple columns and mobile phases. [4] | Relatively fast; requires selecting a suitable CDA and reaction conditions. |
| Sample Preparation | Simple dissolution in mobile phase. | Requires a quantitative chemical reaction and possible purification. [3] |
| Risk of Error | Low risk. Method is highly robust once validated. | Potential for kinetic resolution or racemization during derivatization. |
| Cost | High initial instrument cost. Chiral columns are expensive consumables. [8] | Utilizes standard NMR spectrometer. CDAs are relatively inexpensive. |
| Regulatory Acceptance | Gold standard for QC/QA and regulatory filings. [1] | Primarily used for research, process development, and structural confirmation. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol describes a general screening approach for a derivative of [4-(2,2,2-Trifluoroethyl)phenyl]methanol.
-
Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Column Selection: Utilize a column switcher with a set of polysaccharide-based columns, such as Chiralpak® IA, Chiralpak® IB, and Chiralcel® OD-H.
-
Initial Mobile Phase Screening:
-
Condition 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v).
-
Condition 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v).
-
Note: If the analyte is acidic, add 0.1% TFA to the mobile phase. If basic, add 0.1% DEA. [4]4. Execution:
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Equilibrate each column with the mobile phase for at least 10 column volumes before the first injection. [6] * Inject 5-10 µL of the sample solution and monitor with a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Optimization: If partial separation is observed, optimize the resolution by systematically varying the percentage of the alcohol modifier (e.g., from 5% to 20%), flow rate (0.5-1.5 mL/min), and column temperature (15-40 °C).
Protocol 2: Derivatization with (-)-Menthyloxyacetic Acid for ¹H NMR Analysis
This protocol is adapted from established methods for determining the enantiomeric purity of chiral alcohols. [3][7]
-
Reagents:
-
Chiral alcohol sample (~10 mg)
-
(-)-Menthyloxyacetic acid (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Deuterated chloroform (CDCl₃)
-
-
Procedure:
-
In a small vial, dissolve the chiral alcohol, (-)-menthyloxyacetic acid, and DMAP in ~0.5 mL of anhydrous dichloromethane or CDCl₃.
-
Add the DCC to the solution and stir the reaction at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Filter the reaction mixture through a small plug of cotton or celite directly into a clean NMR tube to remove the precipitate.
-
Rinse the vial and filter plug with a small amount of CDCl₃ and add to the NMR tube to ensure quantitative transfer.
-
Adjust the final volume in the NMR tube to ~0.6 mL with CDCl₃.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Identify a well-resolved proton signal that appears as two distinct peaks or multiplets, representing the two diastereomers. Protons on the carbon bearing the hydroxyl group (the benzylic proton in this case) are excellent candidates.
-
Carefully integrate the area of each of the two diastereotopic signals.
-
Calculate the enantiomeric ratio from the integration ratio.
-
Conclusion and Recommendations
Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents are indispensable tools for assessing the enantiomeric purity of [4-(2,2,2-Trifluoroethyl)phenyl]methanol derivatives. The choice of method is dictated by the analytical objective.
-
For robust, high-sensitivity, and quantitative analysis in a regulated environment (e.g., quality control, lot release), a validated Chiral HPLC method is the authoritative choice. Its direct nature eliminates uncertainties associated with chemical reactions and provides superior accuracy and precision for determining trace enantiomeric impurities.
-
For rapid screening during reaction optimization, process development, or in a research setting where a dedicated chiral HPLC is not available, the NMR/CDA method is exceptionally efficient. It provides reliable enantiomeric ratio data with a standard NMR spectrometer and minimal investment in specialized reagents.
Ultimately, a comprehensive understanding of both techniques empowers the modern scientist to select the optimal analytical strategy, ensuring the stereochemical integrity of their chiral molecules from discovery through to development.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
-
Chiral derivatizing agent. Grokipedia. [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]
-
Determination of the enantiomeric purity of chiral allyl alcohols and allyl ethers by platinum-195 NMR spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [https://www.scirp.org/html/2-2 analytically 2012071011214185.htm]([Link] analytically 2012071011214185.htm)
-
Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
-
Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. [Link]
-
Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. Wiley Online Library. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. [Link]
-
HPLC Chiral Columns. Element Lab Solutions. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
